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  • Product: Piperidine-1-carbohydrazide
  • CAS: 107235-95-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Piperidine Carbohydrazides for Medicinal Chemistry

Introduction: The Piperidine Carbohydrazide Scaffold in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Carbohydrazide Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, enhancing interaction with biological targets and often improving pharmacokinetic properties.[3] When combined with the versatile carbohydrazide functional group (-CONHNH₂), the resulting piperidine carbohydrazide framework becomes a highly valuable building block for developing novel therapeutic agents.[4] Carbohydrazides and their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

This guide focuses on the chemical structure, physicochemical properties, synthesis, and applications of piperidine carbohydrazides. While the primary topic is Piperidine-1-carbohydrazide, this specific isomer is not well-documented in scientific literature or commercial catalogs. Therefore, to provide a comprehensive and practical resource for researchers, this guide will draw upon the extensive data available for its positional isomers: Piperidine-2-carbohydrazide, Piperidine-3-carbohydrazide, and Piperidine-4-carbohydrazide. The principles, synthetic methodologies, and potential applications discussed are broadly applicable to the entire class of these compounds, offering a foundational understanding for scientists and drug development professionals.

PART 1: Chemical Structure and Stereochemistry

The fundamental structure of a piperidine carbohydrazide consists of a piperidine ring where a hydrogen atom on either a carbon or nitrogen is replaced by a carbohydrazide group.

  • The Piperidine Ring: This saturated heterocycle typically adopts a stable chair conformation to minimize steric and torsional strain, similar to cyclohexane.[2][5] The nitrogen atom in the ring can act as a hydrogen bond acceptor, and in its protonated form, a hydrogen bond donor.[5] This conformational preference and the ability to introduce substituents in well-defined axial or equatorial positions are critical for designing molecules that fit precisely into enzyme active sites or receptor binding pockets.

  • The Carbohydrazide Moiety: This functional group is a derivative of a carboxylic acid where the hydroxyl group is replaced by a hydrazine group. It is a versatile chemical handle, rich in hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O).[5] This moiety can participate in numerous chemical reactions, making it an excellent starting point for creating diverse chemical libraries. It is also a known pharmacophore that can interact with various biological targets.

  • Positional Isomerism and Stereochemistry: The position of the carbohydrazide group on the piperidine ring significantly influences the molecule's properties.

    • Piperidine-1-carbohydrazide: The carbohydrazide is attached to the ring's nitrogen atom. This structure is essentially a substituted hydrazine.

    • Piperidine-2, -3, and -4-carbohydrazide: The group is attached to a carbon atom. The 2- and 3-isomers possess a stereogenic center at the point of substitution, meaning they can exist as (R) and (S) enantiomers. This stereochemistry is crucial, as different enantiomers can exhibit vastly different biological activities and metabolic profiles.[5]

The relationship between these core structures is illustrated below.

Caption: Isomeric forms of the Piperidine Carbohydrazide scaffold.

PART 2: Physicochemical Properties

The physical and chemical properties of piperidine carbohydrazides are dictated by the interplay between the somewhat basic piperidine ring and the polar, hydrogen-bonding carbohydrazide group. While experimental data for Piperidine-1-carbohydrazide is unavailable, the properties of its isomers provide a reliable reference.

PropertyPiperidine-3-carbohydrazidePiperidine-4-carbohydrazideGeneral Predicted Characteristics
CAS Number 689758-90-5[5]42596-58-7[6]N/A
Molecular Formula C₆H₁₃N₃OC₆H₁₃N₃OC₆H₁₃N₃O
Molecular Weight 143.19 g/mol [5]143.19 g/mol [6]143.19 g/mol
Appearance Solid (predicted)Solid (predicted)Likely a solid at room temperature
Solubility Exhibits moderate solubility in polar solvents like water due to extensive hydrogen bonding capabilities.[5]Expected to have good solubility in polar solvents.High polarity suggests good solubility in water and alcohols, but poor solubility in nonpolar solvents like hexane.
Hydrogen Bond Donors 3[5]33
Hydrogen Bond Acceptors 3[5]33
Predicted pKa The piperidine nitrogen is basic (pKa of protonated piperidine is ~11.2). The hydrazide is weakly basic.Similar to the 3-isomer.The N1-substituted isomer would lack the basic ring nitrogen, making it a much weaker base overall.
Stability The hydrazide group is susceptible to oxidation. The amide bond can undergo hydrolysis under strong acidic or basic conditions.[7]Similar to the 3-isomer.[7]Solutions should be stored at low temperatures, protected from light, and ideally under an inert atmosphere to minimize degradation.[7]

PART 3: Synthesis and Reactivity

The most common and reliable method for synthesizing C-substituted piperidine carbohydrazides is through the hydrazinolysis of a corresponding piperidinecarboxylic acid ester. This is a robust nucleophilic acyl substitution reaction.

General Synthesis Pathway: Ester to Hydrazide

The conversion involves two primary strategies: a direct, one-step hydrazinolysis of an ester or a two-step process starting from the carboxylic acid, which is first converted to an ester and then treated with hydrazine. The direct reaction of a carboxylic acid with hydrazine is generally inefficient without the use of coupling agents.

Synthesis_Workflow Start Piperidinecarboxylic Acid Ester (e.g., Ethyl Piperidine-4-carboxylate) Reaction Reaction Vessel (Reflux) Start->Reaction Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) in a suitable solvent (e.g., Ethanol) Reagent->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Piperidine Carbohydrazide Purification->Product QC Characterization (NMR, MS, IR) Product->QC

Caption: Generalized experimental workflow for synthesis.

Experimental Protocol: Synthesis of Piperidine-4-carbohydrazide

Causality: This protocol utilizes the well-established hydrazinolysis of an ester. Ethyl piperidine-4-carboxylate is chosen as the starting material because it is commercially available and the ester group is sufficiently reactive towards nucleophilic attack by hydrazine. Ethanol is an ideal solvent as it dissolves both the starting ester and hydrazine hydrate and is suitable for reflux conditions. An excess of hydrazine hydrate is used to drive the reaction to completion.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Hydrazine hydrate (80-95% solution)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.

  • Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (5-10 equivalents) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often a solid, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure Piperidine-4-carbohydrazide.

  • Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

PART 4: Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of synthesized piperidine carbohydrazides. The expected spectral characteristics are a combination of signals from the piperidine ring and the carbohydrazide functional group.

TechniqueExpected Spectral Features
¹H NMR - -NH and -NH₂ Protons: Broad singlets in the downfield region (~4.0-9.0 ppm), which are exchangeable with D₂O. The exact shift is solvent-dependent. - Piperidine Protons: A series of complex multiplets in the aliphatic region (~1.5-3.5 ppm). The protons on carbons adjacent to the nitrogen (H-2, H-6) will be the most downfield. - CH-CONHNH₂ Proton: A multiplet for the proton on the carbon bearing the carbohydrazide group (e.g., H-4 in the 4-isomer).
¹³C NMR - Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around 170-175 ppm. - Piperidine Carbons: Peaks in the aliphatic region (25-60 ppm). Carbons adjacent to the nitrogen will be the most downfield.
IR Spectroscopy - N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the -NH and -NH₂ groups.[5] - C=O Stretching (Amide I): A strong, sharp absorption band typically between 1640-1680 cm⁻¹.[5] - N-H Bending (Amide II): A band around 1550-1640 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight (143.19 for C₆H₁₃N₃O) should be observed. Fragmentation patterns would typically involve the loss of NHNH₂ or cleavage of the piperidine ring.

PART 5: Applications in Medicinal Chemistry and Drug Development

The piperidine carbohydrazide scaffold is a fertile ground for the discovery of new drugs. Its structural features make it suitable for targeting a wide range of biological systems.

  • Enzyme Inhibition: The carbohydrazide moiety can act as a zinc-binding group or form key hydrogen bonds within enzyme active sites. Derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant for treating Alzheimer's disease.[5] The piperidine ring serves to position the active group and can be modified to enhance binding affinity and selectivity.

  • Scaffold for Combinatorial Chemistry: The terminal -NH₂ group of the carbohydrazide is readily functionalized. It can be reacted with aldehydes and ketones to form hydrazones, or with isocyanates to form semicarbazides, allowing for the rapid generation of large libraries of compounds for high-throughput screening. This chemical tractability is a major advantage in lead discovery campaigns.

  • Neurological and CNS Applications: The piperidine nucleus is a well-known feature in many centrally acting drugs.[3] By modifying the lipophilicity of the molecule, for instance by adding substituents to the piperidine nitrogen (e.g., a benzyl group), it is possible to modulate the compound's ability to cross the blood-brain barrier and target CNS disorders.[8]

  • Antithrombotic and Anticancer Activity: Research has shown that derivatives of piperidine carbohydrazide can exhibit antiplatelet aggregation activity, making them interesting candidates for antithrombotic therapy. Furthermore, the general class of carbohydrazides has been explored for anticancer applications.[4]

Conclusion

Piperidine carbohydrazides represent a class of heterocyclic compounds with significant, yet underexplored, potential in drug discovery. Their structural simplicity, synthetic accessibility, and rich chemical functionality make them ideal starting points for developing novel therapeutics. While specific data on the Piperidine-1-carbohydrazide isomer remains scarce, a thorough understanding of its carbon-substituted isomers provides a robust framework for researchers. The strategic combination of the conformationally defined piperidine scaffold with the versatile carbohydrazide warhead offers a promising avenue for creating next-generation inhibitors and modulators of a wide variety of biological targets. Further exploration of this chemical space is highly warranted.

References

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • PubChem. (n.d.). 1-Piperidinecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). piperidine-3-carbohydrazide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

  • PMC. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of Piperidine-1-Carbohydrazide in Organic Synthesis: A Comprehensive Technical Guide

Introduction In modern synthetic organic chemistry and drug discovery, the selection of intermediate scaffolds is driven by a need for predictable reactivity, favorable physicochemical properties, and simplified downstre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern synthetic organic chemistry and drug discovery, the selection of intermediate scaffolds is driven by a need for predictable reactivity, favorable physicochemical properties, and simplified downstream purification. Piperidine-1-carbohydrazide (and its functionalized derivatives, such as 4-oxopiperidine-1-carbohydrazide) has emerged as a highly privileged motif[1]. As a Senior Application Scientist, I approach this molecule not just as a structural building block, but as a dynamic participant in redox chemistry, a pre-organized chelator for metallopharmaceuticals, and a steric modulator in enzyme active sites.

This whitepaper deconstructs the mechanistic roles of piperidine-1-carbohydrazide across three critical domains: its generation as a redox byproduct in Mitsunobu couplings, its condensation into Schiff base ligands, and its integration into targeted targeted therapeutics.

Redox Intermediacy in the Mitsunobu Reaction

The classical Mitsunobu reaction, utilized for the stereospecific inversion of secondary alcohols, is historically plagued by the "hydrazine separation problem" caused by reagents like DEAD or DIAD. To circumvent this, 1,1'-(azodicarbonyl)dipiperidine (ADDP) is employed as an advanced azo reagent[2].

Mechanism & Causality: During the catalytic cycle, ADDP is nucleophilically attacked by a phosphine (e.g., tributylphosphine) to form a betaine intermediate. Following protonation and alcohol addition, the azo bond is fully reduced, generating N′-(piperidine-1-carbonyl)piperidine-1-carbohydrazide (often designated as Azo-1-[R])[2]. The deliberate choice of the piperidine ring alters the pKa and solubility profile of the resulting carbohydrazide. Unlike the highly soluble byproducts of DEAD, the piperidine-1-carbohydrazide derivative exhibits distinct basicity and lower solubility in non-polar ethereal solvents. This allows it to spontaneously precipitate out of reaction mixtures like diethyl ether, transforming a complex chromatographic purification into a simple, self-validating filtration step[2].

Mitsunobu P_Reagent Phosphine (e.g., TBP) Betaine Betaine Intermediate P_Reagent->Betaine Nucleophilic Attack Azo ADDP (Azo Reagent) Azo->Betaine N=N Reduction Alkoxy Alkoxyphosphonium Ion Betaine->Alkoxy Protonation & Alcohol Addition Alcohol Alcohol + Nucleophile Alcohol->Alkoxy Product Inverted Product Alkoxy->Product SN2 Displacement Hydrazide Piperidine-1-carbohydrazide Derivative (Azo-1-[R]) Alkoxy->Hydrazide Hydrazine Byproduct Precipitation

Fig 1: Mitsunobu redox cycle highlighting the generation of the piperidine-1-carbohydrazide derivative.

Synthesis of Hydrazone Schiff Bases and Metallopharmaceuticals

Piperidine-1-carbohydrazide serves as an exceptional N,O-donor scaffold for the synthesis of transition metal complexes. By reacting 4-oxopiperidine-1-carbohydrazide with aromatic aldehydes (e.g., 2-hydroxynaphthalene-1-carbaldehyde), researchers generate tridentate hydrazone Schiff base ligands[1].

Mechanism & Causality: The condensation reaction relies on the alpha-effect of the hydrazide nitrogen, making it highly nucleophilic. The resulting Schiff base (H2L) provides a rigid, planar coordination environment. When exposed to metal salts (Cu(II), Zn(II), Ni(II)), the ligand undergoes enolization and deprotonation, chelating the metal center via the azomethine nitrogen, the phenolic oxygen, and the carbohydrazide oxygen[1]. The inclusion of the saturated sp3-rich piperidine ring is not accidental; it increases the lipophilicity of the resulting octahedral complex, facilitating cellular membrane penetration. This structural tuning is directly responsible for the potent antimicrobial and cytotoxic activity (e.g., against A549 lung cancer cells) observed in these metallopharmaceuticals[1].

SchiffBase Hydrazide 4-oxopiperidine-1-carbohydrazide Condensation Condensation (Ethanol, Reflux) Hydrazide->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Ligand Hydrazone Schiff Base Ligand (H2L) Condensation->Ligand -H2O Complex Octahedral Metal Complex [M(II/III)L] Ligand->Complex N,O-Chelation Metal Metal Salt (e.g., CuCl2) Metal->Complex

Fig 2: Condensation and chelation pathway of piperidine-1-carbohydrazide Schiff bases.

Application in Targeted Therapeutics (HDAC & MAGL Inhibition)

The unique spatial geometry of piperidine-1-carbohydrazide makes it an ideal pharmacophore for enzyme active sites.

  • HDAC-8 Inhibitors: Piperidine hydroxamate scaffolds derived from these carbohydrazides act as potent Histone Deacetylase 8 (HDAC-8) inhibitors[3]. The mechanism of action involves the hydroxamate group chelating the catalytic zinc ion in the HDAC active site, while the piperidine ring optimally fills the hydrophobic channel. This specific binding interrupts cancer-related epigenetic processes, inducing apoptosis in HeLa cervical cancer cells[3].

  • MAGL Inhibitors: Phenoxy acetyl carboxamides synthesized via piperidine functionalization bind to monoglyceride lipase (MAGL)[4]. The mechanism of antinociception (pain relief) involves the opening of ATP-sensitive potassium (KATP) channels. The saturated sp3-rich piperidine motif is deliberately chosen over planar aromatic rings to minimize metabolic toxicity while maintaining high binding affinity[4].

Quantitative Pharmacological and Synthetic Data

To illustrate the efficacy of piperidine-1-carbohydrazide derivatives, the following table summarizes key quantitative metrics across different applications:

Compound / Reaction SystemTarget / ApplicationMetric TypeValueReference
Compound 3l (Piperidine hydroxamate)HDAC-8 (Cervical Cancer)IC5058.89 nM[3]
Compound 4a (Piperidine carboxamide)DPPH Radical (Antioxidant)% Inhibition57.12 ± 0.2%[4]
Compound 4b (Piperidinone carboxamide)DPPH Radical (Antioxidant)% Inhibition58.68 ± 0.1%[4]
Cu(II) Complex (CuLV) A. Niger (Antimicrobial)MIC100 µg/L[1]
Cu(II) Complex (CuLV) C. Glabrata (Antimicrobial)MIC400 µg/L[1]
ADDP / Piperidine system Mitsunobu CouplingIsolated Yield66%[2]

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure reproducibility.

Protocol A: Synthesis of Phenoxy Acetyl Carboxamides (MAGL Inhibitors)

Objective: Amidation of phenoxy acetyl hydrazide using a piperidine base to yield targeted carboxamides[4].

  • Activation: In a round-bottom flask, dissolve equimolar proportions of phenoxy acetyl hydrazide in a suitable anhydrous solvent at 0°C. Add ethyl chloroformate dropwise (1:1 ratio).

    • Causality: Ethyl chloroformate acts as an activating agent, forming a mixed anhydride intermediate that is highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: After 2–3 hours of stirring, add 2 mL of piperidine. Stir the mixture for an additional 2–3 hours under ice-cold conditions.

  • Self-Validating Workup:

    • Wash the organic layer with saturated NaHCO3. (Validates removal of unreacted acid/chloroformate byproducts).

    • Wash with 1N HCl. (Validates the removal of any unreacted, basic piperidine).

    • Wash with brine and distilled water, then extract with dichloromethane.

  • Isolation: Evaporate the organic layers under reduced pressure. Dry the final product (Compound 4a) and store at 20°C. Confirm structure via FTIR (N-H stretch ~3447 cm⁻¹, C=O stretch ~1683 cm⁻¹)[4].

Protocol B: Mitsunobu Reaction using ADDP

Objective: Stereospecific alcohol inversion with facile removal of the piperidine-1-carbohydrazide byproduct[2].

  • Reaction Setup: In a dry vial under argon, combine the secondary alcohol (0.1 mmol), the nucleophile (1.5 equiv), and the phosphorus reagent (e.g., TBP, 1.5 equiv) in 0.5 mL of 1,2-dichloroethane (DCE).

  • Azo Addition: Add ADDP (1.5 equiv) to the mixture. Stir at room temperature for 24 hours.

    • Causality: DCE is chosen as it provides superior solubility for the betaine intermediate compared to toluene or acetonitrile[2].

  • Self-Validating Isolation: Dilute the reaction mixture with 10 mL of diethyl ether (Et2O).

    • Visual Cue: The reduced Azo-1-[R] (N′-(piperidine-1-carbonyl)piperidine-1-carbohydrazide) will immediately precipitate as a white solid due to its insolubility in ether.

  • Filtration: Filter the mixture to remove the carbohydrazide byproduct. Concentrate the filtrate under reduced pressure to yield the crude inverted product, ready for final NMR validation[2].

References

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides Oriental Journal of Chemistry URL:[Link]

  • New aroyl heterocyclic (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide and its metal complexes: synthesis, spectroscopic, thermal, DFT, molecular docking and antimicrobial studies ResearchGate URL:[Link]

  • Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells ResearchGate URL:[Link]

Sources

Foundational

Structural Elucidation of Piperidine-1-carbohydrazide Scaffolds: A Comprehensive 1H and 13C NMR Technical Guide

Executive Summary Piperidine-1-carbohydrazide and its derivatives are highly versatile pharmacophores in contemporary medicinal chemistry. They serve as foundational building blocks for a variety of therapeutic agents, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-1-carbohydrazide and its derivatives are highly versatile pharmacophores in contemporary medicinal chemistry. They serve as foundational building blocks for a variety of therapeutic agents, including histone deacetylase (HDAC) inhibitors, PROTAC E3 ligase ligands [1], and novel antioxidant compounds [2]. Due to the complex electronic environment created by the nitrogen-rich heterocycle and the adjacent carbonyl group, precise structural validation is paramount.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data listing. This whitepaper provides a rigorous, field-proven framework for the acquisition, processing, and mechanistic interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for the piperidine-1-carbohydrazide core.

Mechanistic Insights into Chemical Shifts

Understanding the causality behind NMR chemical shifts is critical for accurate structural elucidation. The piperidine-1-carbohydrazide molecule consists of a saturated six-membered piperidine ring covalently bound to a carbohydrazide moiety. The electron density distribution is governed by two primary factors:

  • Inductive Deshielding at the α -Position: The nitrogen atom of the piperidine ring is directly attached to the electron-withdrawing carbonyl group, forming an amide/urea-like linkage. This functional group pulls electron density away from the α -carbons via the inductive effect, resulting in a significant downfield shift of the α -protons ( 3.40 ppm) compared to the aliphatic protons of an unsubstituted piperidine ring.

  • Magnetic Anisotropy and Proton Exchange: The planar C=O double bond generates a magnetic anisotropic field that further deshields the adjacent hydrazide NH protons. Furthermore, because the carbohydrazide NH and NH2​ protons are labile, their chemical shifts and peak shapes (often appearing as broad singlets) are highly dependent on the solvent, temperature, and concentration due to rapid intermolecular hydrogen bonding and chemical exchange [3].

Quantitative NMR Data Presentation

The following tables summarize the definitive 1H and 13C NMR chemical shifts for the piperidine-1-carbohydrazide scaffold. To provide a highly resolved empirical baseline, the data is modeled on the symmetric derivative N'-(piperidine-1-carbonyl)piperidine-1-carbohydrazide acquired at 400 MHz in CDCl3​ [1].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Hydrazide NH7.09Singlet (s)-2H-NH-NH- (Exchangeable)
Piperidine α -CH23.40Triplet (t)5.68HN-CH2-
Piperidine β,γ -CH21.65 – 1.52Multiplet (m)-12H-CH2-CH2-CH2-
Table 2: 13C NMR Spectral Data (100.5 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)AssignmentMechanistic Rationale
Carbonyl (C=O)158.4Urea/Amide CarbonHighly deshielded due to electronegative oxygen and sp2 hybridization.
Piperidine α -C44.9N-CH2-Deshielded by the strong inductive effect of the adjacent nitrogen.
Piperidine β -C25.5-CH2-Minimal inductive effect; typical aliphatic resonance.
Piperidine γ -C24.4-CH2-Furthest from heteroatoms; represents the most shielded carbon in the ring.

Experimental Methodology: A Self-Validating Protocol

To achieve the high-resolution spectra required for precise structural elucidation, the following self-validating protocol must be strictly adhered to. Every step is designed to eliminate artifacts and ensure absolute data integrity.

Phase 1: Sample Preparation & Internal Referencing
  • Solvent Selection: Dissolve 10–15 mg of the synthesized piperidine-1-carbohydrazide derivative in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal zero-point reference.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Particulate matter distorts the localized magnetic field ( B0​ ), leading to poor shimming, broad line widths, and loss of critical J -coupling resolution.

Phase 2: Spectrometer Calibration (The Self-Validating Loop)
  • Locking: Engage the deuterium lock on the CDCl3​ solvent signal. This compensates for temporal magnetic field drift during the acquisition period.

  • Tuning and Matching (ATM): Tune the probe to the exact Larmor frequencies of 1H (e.g., 400.13 MHz) and 13C (100.61 MHz).

    • Causality: Proper tuning maximizes the signal-to-noise ratio (SNR) by ensuring optimal energy transfer between the RF coil and the sample.

  • Shimming: Perform gradient shimming followed by manual optimization of the Z1 and Z2 gradients.

    • Validation Check: The residual CHCl3​ solvent peak (7.26 ppm) must achieve a full-width at half-maximum (FWHM) of 1.0 Hz. If the peak is asymmetric, the system is not validated; re-shim immediately.

Phase 3: Acquisition Parameters
  • 1H NMR (Proton): Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, allowing for accurate integration. Acquire 16–32 scans.

  • 13C NMR (Carbon): Execute a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0–3.0 seconds. Acquire a minimum of 512–1024 scans to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope.

Phase 4: Data Processing
  • Fourier Transform & Phasing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) to the Free Induction Decay (FID) prior to Fourier Transformation. Manually correct zero-order and first-order phase to ensure all peaks are purely absorptive.

  • Baseline Correction & Referencing: Apply a polynomial baseline correction to ensure accurate integrals. Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm, or the residual CHCl3​ peak to 7.26 ppm (1H) and 77.16 ppm (13C).

Workflow Visualization

NMR_Protocol N1 1. Sample Preparation Dissolve 10-15 mg in 0.6 mL CDCl3 + TMS N2 2. Spectrometer Setup Lock (2H), Shim (Z1-Z5), Tune (1H/13C) N1->N2 N3 3. Pulse Sequence Execution 1H: zg30 (16 scans) | 13C: zgpg30 (512 scans) N2->N3 N4 4. Data Processing Zero-filling, FT, Phase & Baseline Correction N3->N4 N5 5. Structural Validation Assign shifts, integrate, verify J-coupling N4->N5

Workflow for the acquisition and processing of NMR spectra for piperidine derivatives.

References

  • Title: Mitsunobu Reaction Using Basic Amines as Pronucleophiles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation Source: University of Wisconsin–Madison (Depot Repository) URL: [Link]

Exploratory

Piperidine-1-carbohydrazide: A Comprehensive Guide to Molecular Weight, Exact Mass Calculation, and Analytical Profiling

Executive Summary Piperidine-1-carbohydrazide (CAS: 107235-95-0) is a highly versatile synthetic intermediate and structural pharmacophore utilized extensively in modern medicinal chemistry. It serves as a foundational b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-1-carbohydrazide (CAS: 107235-95-0) is a highly versatile synthetic intermediate and structural pharmacophore utilized extensively in modern medicinal chemistry. It serves as a foundational building block in the design of histone deacetylase (HDAC) inhibitors and novel antinociceptive agents [2, 3]. In the highly regulated environment of drug discovery, the precise analytical characterization of such scaffolds is non-negotiable. This whitepaper provides a rigorous, causality-driven guide to the theoretical mass calculations, structural properties, and experimental Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocols required to validate Piperidine-1-carbohydrazide.

Chemical Identity & Structural Architecture

Understanding the physical behavior of a molecule begins with its structural modules. Piperidine-1-carbohydrazide (Molecular Formula: C₆H₁₃N₃O ) is characterized by a unique dual-nature architecture:

  • The Piperidine Ring (C₅H₁₀N-): A saturated, six-membered heterocyclic ring that imparts lipophilicity, steric bulk, and metabolic stability to the molecule.

  • The Carbohydrazide Moiety (-C(=O)NHNH₂): A highly polar, hydrophilic functional group that acts as a potent hydrogen bond donor and acceptor. In drug design, this moiety is frequently leveraged as a Zinc-Binding Domain (ZBD) to chelate metal ions in the active sites of metalloenzymes like HDAC-8 [2].

G M Piperidine-1-carbohydrazide C6H13N3O R1 Piperidine Ring (C5H10N-) M->R1 R2 Carbohydrazide Moiety (-C(=O)NHNH2) M->R2 F1 Hydrophobic Core Steric Bulk R1->F1 F2 H-Bond Donor/Acceptor Metal Chelation R2->F2

Structural modules of Piperidine-1-carbohydrazide and their functional roles.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical profiling is conflating Average Molecular Weight (MW) with Exact Monoisotopic Mass .

  • Molecular Weight accounts for the natural isotopic abundance of elements and is strictly used for macroscopic stoichiometric calculations (e.g., weighing out reagents for synthesis).

  • Exact Mass is calculated using only the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the critical value required for HRMS instruments (Orbitrap, Q-TOF) to definitively identify a compound and differentiate it from isobaric interferences [1].

Causality Insight: Why Exact Mass Matters

Consider an isobaric interference like Ethyl piperidine-1-carboxylate (Formula: C₈H₁₅NO₂, Nominal Mass: 143 Da) or an unknown biological metabolite with the formula C₇H₁₃NO₂ (Exact Mass: 143.0946 Da). Piperidine-1-carbohydrazide has an exact mass of 143.1058 Da. The mass difference (Δm) is a mere 0.0112 Da . To separate these peaks, a mass spectrometer requires a resolving power ( R=m/Δm ) of at least ~12,700. Relying on average molecular weight or low-resolution MS would result in false positives.

Quantitative Mass Data

Table 1: Calculation of Average Molecular Weight (MW)

Element Count Standard Atomic Weight ( g/mol ) Total Weight ( g/mol )
Carbon (C) 6 12.011 72.066
Hydrogen (H) 13 1.008 13.104
Nitrogen (N) 3 14.007 42.021
Oxygen (O) 1 15.999 15.999

| Total MW | | | 143.190 g/mol |

Table 2: Calculation of Exact Monoisotopic Mass

Element Isotope Count Monoisotopic Mass (Da) Total Exact Mass (Da)
Carbon ¹²C 6 12.000000 72.000000
Hydrogen ¹H 13 1.007825 13.101725
Nitrogen ¹⁴N 3 14.003074 42.009222
Oxygen ¹⁶O 1 15.994915 15.994915

| Total Exact Mass | | | | 143.105862 Da |

Analytical Methodologies: LC-HRMS Protocol

To experimentally validate the structural integrity of Piperidine-1-carbohydrazide, we deploy a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of Piperidine-1-carbohydrazide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 0.1% Formic Acid (FA) in Water/Acetonitrile (50:50, v/v). Causality: Formic acid acts as a proton source, ensuring high ionization efficiency to form the [M+H]⁺ precursor ion.

  • UHPLC Separation:

    • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • HRMS Parameters (Orbitrap):

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Resolution: Set to 70,000 (at m/z 200) to easily resolve the 0.0112 Da isobaric gap mentioned earlier.

    • Target Precursor Ion [M+H]⁺: m/z 144.1131 (Calculated as 143.105862 Da + 1.007276 Da for the proton).

G S1 Sample Prep (1 µg/mL in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Positive Mode) S2->S3 S4 Orbitrap HRMS (Resolution 70k) S3->S4 S5 Data Analysis (m/z 144.1131) S4->S5

LC-HRMS experimental workflow for exact mass validation.

MS/MS Fragmentation Pathway (Structural Elucidation)

Detecting the exact mass of the precursor ion confirms the molecular formula, but applying Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) is required to map the structural connectivity.

When the [M+H]⁺ precursor (m/z 144.1131) is fragmented, the molecule exhibits highly predictable cleavage patterns driven by the stability of the resulting ions:

  • Pathway A (Loss of Ammonia): The terminal primary amine of the hydrazide group is highly susceptible to neutral loss of NH₃ (-17.026 Da). This yields an isocyanate-like product ion at m/z 127.086 .

  • Pathway B (Amide Bond Cleavage): The N-C(=O) bond is the primary site of heterolytic cleavage. The loss of the stable neutral piperidine ring (-85.089 Da) leaves the charge on the carbohydrazide fragment, forming a highly characteristic acylium cation [H₂NNH-C=O]⁺ at m/z 59.024 .

G P [M+H]+ Precursor m/z 144.1131 F1 Loss of NH3 (-17.026 Da) m/z 127.086 P->F1 CID F2 Loss of Piperidine (-85.089 Da) m/z 59.024 P->F2 HCD S1 Isocyanate Derivative F1->S1 S2 Acylium Cation [H2NNH-C=O]+ F2->S2

Proposed ESI-MS/MS fragmentation pathways for Piperidine-1-carbohydrazide.

Applications in Drug Development

The analytical validation of Piperidine-1-carbohydrazide directly translates to its utility in synthesizing advanced therapeutics. Recent literature highlights its role in generating piperidine hydroxamate scaffolds . Computational docking and in vitro assays have shown that these derivatives serve as highly potent, selective inhibitors of HDAC-8[2]. By targeting epigenetic mechanisms, these compounds reactivate tumor suppressor genes and induce apoptosis in human cervical cancer cells. Furthermore, phenoxy acetyl carboxamides bearing the piperidine scaffold have demonstrated significant in vivo antinociceptive (pain-blocking) and antioxidant activities [3].

Rigorous mass calculation and HRMS validation ensure that the Piperidine-1-carbohydrazide starting material is free of isobaric impurities, thereby safeguarding the integrity of these downstream drug synthesis pipelines.

References

  • Title: 1-Ethyl-4-nitrosopiperazine | C6H13N3O | CID 12554624 - PubChem (Proxy for C6H13N3O Exact Mass Data) Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy acetyl carboxamides Source: ResearchGate URL: [Link]

Foundational

Thermodynamic stability of Piperidine-1-carbohydrazide at room temperature

Thermodynamic Stability of Piperidine-1-carbohydrazide at Ambient Conditions: A Mechanistic and Empirical Whitepaper The Strategic Imperative of Ambient Stability in Pharmacophores Piperidine-1-carbohydrazide (CAS: 10723...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of Piperidine-1-carbohydrazide at Ambient Conditions: A Mechanistic and Empirical Whitepaper

The Strategic Imperative of Ambient Stability in Pharmacophores

Piperidine-1-carbohydrazide (CAS: 107235-95-0) has emerged as a highly versatile building block in modern medicinal chemistry. It is prominently featured in the synthesis of histone deacetylase (HDAC) inhibitors, metal-chelating antimicrobial complexes, and as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs)[1][2]. For drug development professionals, the thermodynamic stability of this compound at room temperature (298 K) is not merely a logistical convenience—it is a critical parameter that dictates shelf-life, formulation strategy, and the integrity of downstream synthetic workflows.

As a Senior Application Scientist, I approach molecular stability not as a static property, but as a dynamic equilibrium governed by structural causality. This guide deconstructs the thermodynamic drivers of piperidine-1-carbohydrazide and provides a field-proven, self-validating protocol for assessing its ambient stability.

Mechanistic Drivers of Thermodynamic Stability

The robust stability of piperidine-1-carbohydrazide at 298 K is governed by two interacting structural domains: the saturated nitrogen heterocycle and the exocyclic carbohydrazide moiety.

Conformational Thermodynamics of the Piperidine Ring The piperidine ring inherently adopts a chair conformation to minimize torsional strain. At room temperature, the energy barrier for nitrogen inversion and ring flipping is sufficiently high to maintain a stable conformational equilibrium[3]. The carbohydrazide substituent strongly prefers the equatorial position, which minimizes 1,3-diaxial steric clashes. This steric minimization results in a negative standard Gibbs free energy of formation ( ΔGf∘​ ), driving the molecule into a thermodynamically stable energy well.

Electronic Stabilization via the Carbohydrazide Moiety The carbohydrazide group (-CO-NH-NH 2​ ) contributes significantly to the molecule's thermal resilience. The lone pair of electrons on the adjacent nitrogen atoms delocalizes into the carbonyl π∗ antibonding orbital, creating strong amide resonance. This partial double-bond character restricts rotation and increases the activation energy ( Ea​ ) required for bond cleavage. Furthermore, the terminal primary amine and the secondary amines act as potent hydrogen bond donors and acceptors, forming a dense intermolecular hydrogen-bonding network in the solid state[4]. This crystalline lattice energy effectively prevents spontaneous degradation at 298 K, as the ambient thermal energy ( RT≈2.48 kJ/mol) is orders of magnitude lower than the lattice dissociation energy[5].

StabilityFactors Core Piperidine-1-carbohydrazide Thermodynamic Stability (298 K) Ring Piperidine Ring Mechanisms Core->Ring Hydrazide Carbohydrazide Mechanisms Core->Hydrazide Chair Chair Conformation (Steric Minimization) Ring->Chair Equatorial Equatorial N-Substitution (Lower Energy State) Ring->Equatorial Hbond Intermolecular H-Bonding Network Hydrazide->Hbond Resonance Amide Resonance Stabilization Hydrazide->Resonance

Fig 1: Structural and electronic drivers of thermodynamic stability at 298 K.

Empirical Thermodynamic Profiling

While piperidine-1-carbohydrazide is highly stable at room temperature, its decomposition profile at elevated temperatures provides insight into its thermodynamic boundaries. Thermal analysis (TGA/DSC) of carbohydrazide derivatives typically reveals that decomposition does not initiate until temperatures exceed 150 °C[5]. The kinetic parameters of this thermal dissociation are frequently modeled using the Coats-Redfern and Horowitz-Metzger relations, which confirm high activation energies for the primary degradation steps[6][7].

Table 1: Estimated Thermodynamic & Kinetic Parameters at 298 K

ParameterValue / CharacteristicMechanistic Implication
Physical State (298 K) Solid (Crystalline Powder)High lattice energy prevents ambient sublimation/melting.
Melting Point 150 °C - 153 °CStrong intermolecular H-bonding network requires high heat to break.
Activation Energy ( Ea​ ) > 120 kJ/mol (Decomposition)Ambient thermal energy (2.48 kJ/mol) cannot initiate cleavage.
Gibbs Free Energy ( ΔG ) <0 (Spontaneous formation)The equatorial chair conformer is the thermodynamic sink.
Degradation Rate ( k298K​ ) <10−8 s−1 Negligible degradation under standard ambient storage conditions.

Self-Validating Protocol for Stability Assessment

To rigorously validate the room-temperature stability of piperidine-1-carbohydrazide for pharmaceutical applications, a self-validating experimental workflow is required. This protocol pairs Isothermal Microcalorimetry (IMC) for direct thermodynamic measurement with High-Performance Liquid Chromatography (HPLC) for orthogonal chemical verification.

The Causality Principle : IMC is chosen because it detects microwatt-level heat flows indicative of extremely slow, room-temperature degradation reactions that standard assays miss. However, physical heat flow alone does not prove chemical breakdown (it could be crystallization or moisture absorption). Therefore, HPLC is coupled to confirm whether any detected heat corresponds to actual chemical degradation, creating a closed-loop, self-validating system.

Step-by-Step Methodology:

  • Sample Preparation & Desiccation : Accurately weigh 50.0 mg of high-purity piperidine-1-carbohydrazide into a glass ampoule. Dry under vacuum at 25 °C for 24 hours to remove residual moisture, which could cause artifactual heat flows via hydrolysis.

  • Isothermal Microcalorimetry (IMC) : Seal the ampoule and place it into an isothermal microcalorimeter set precisely to 298.0 K. Allow 48 hours for thermal equilibration. Monitor the heat flow ( dq/dt ) continuously for 14 days. A stable baseline with heat flow <0.5μW/g confirms the absence of exothermic degradation at room temperature.

  • Accelerated Thermal Aging (TGA/DSC) : In parallel, subject a 10.0 mg sample to Thermogravimetric Analysis coupled with Differential Scanning Calorimetry. Ramp the temperature from 298 K to 600 K at 10 K/min. Use the Coats-Redfern method to extract the activation energy ( Ea​ ) of the initial decomposition event[7].

  • Arrhenius Extrapolation : Utilize the Ea​ derived from TGA to calculate the theoretical degradation rate constant ( k ) at 298 K. Cross-reference this theoretical rate with the empirical heat flow data from the IMC.

  • Orthogonal Chemical Validation : After the 14-day IMC incubation, dissolve the sample in HPLC-grade methanol. Analyze via HPLC-UV (detecting at 210 nm for the amide backbone). Compare the chromatogram against a freshly prepared standard. The absence of secondary peaks confirms that the thermodynamic stability observed in IMC translates to absolute chemical stability.

Protocol Step1 1. Sample Desiccation (Eliminate Hydrolytic Artifacts) Step2 2. Isothermal Microcalorimetry (Measure Heat Flow at 298 K) Step1->Step2 Step3 3. TGA/DSC Thermal Aging (Determine Activation Energy) Step2->Step3 Step4 4. Arrhenius Kinetic Modeling (Extrapolate k to 298 K) Step3->Step4 Step5 5. HPLC-UV Validation (Confirm Chemical Integrity) Step4->Step5 Step5->Step2 Orthogonal Validation

Fig 2: Self-validating workflow for thermodynamic and chemical stability assessment.

Implications for Drug Formulation

Understanding the thermodynamic stability of piperidine-1-carbohydrazide is paramount when designing complex therapeutic modalities. In the context of PROTACs, the linker must remain conformationally and chemically stable during long-term storage to prevent premature degradation of the heterobifunctional molecule[2]. Because piperidine-1-carbohydrazide exhibits negligible degradation at 298 K, it serves as an exceptionally reliable rigid linker. Furthermore, its stability ensures that when used as a ligand for synthesizing transition metal complexes (e.g., Cu(II) or Ni(II) antimicrobial agents), the organic framework will not spontaneously degrade before coordination can occur, thereby ensuring high synthetic yields and reproducible pharmacological profiles[6].

References

  • LookChem. "Carbohydrazide - Chemical Properties and Stability". LookChem. Available at: [Link]

  • ResearchGate. "New aroyl heterocyclic (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide and its metal complexes". ResearchGate. Available at:[Link]

  • University of Wisconsin–Madison. "Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation". UW-Madison Libraries. Available at:[Link]

  • Royal Society of Chemistry. "Two polymorphs of 4-hydroxypiperidine with different NH configurations". CrystEngComm. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of Piperidine-1-carbohydrazide Scaffolds: A Technical Guide for Rational Drug Design

Executive Summary As a Senior Application Scientist overseeing structural biology and rational drug design workflows, I frequently encounter the challenge of translating raw chemical synthesis into viable, structurally v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing structural biology and rational drug design workflows, I frequently encounter the challenge of translating raw chemical synthesis into viable, structurally validated therapeutic candidates. Piperidine-1-carbohydrazide and its hydrazone derivatives represent a highly versatile class of pharmacophores. Their ability to act as tridentate (ONO) chelating agents allows them to form stable complexes with transition metals (such as Cr, Mn, Fe, Co, Ni, Cu, and Zn), yielding potent antimicrobial and anticancer agents[1].

This whitepaper provides an in-depth technical guide to the crystallographic profiling, X-ray diffraction (XRD) analysis, and structural elucidation of piperidine-1-carbohydrazide scaffolds. By establishing self-validating experimental protocols and understanding the causality behind crystallographic data, researchers can confidently drive structure-activity relationship (SAR) studies forward.

Crystallographic Profiling & X-Ray Diffraction Data

While spectroscopic techniques (NMR, FTIR, EPR) provide essential connectivity data, they cannot definitively resolve 3D spatial arrangements. Single-crystal X-ray diffraction (s-XRD) and powder X-ray diffraction (pXRD) are mandatory for determining absolute stereochemistry, precise bond lengths, and the coordination geometry of metallo-pharmaceuticals[2].

For piperidine-1-carbohydrazide hydrazone derivatives, crystallographic data reveals highly ordered, densely packed structures. The carbohydrazide moiety is particularly prone to extensive intermolecular hydrogen bonding, which stabilizes the crystal lattice. Table 1 summarizes the experimentally derived unit cell parameters for a representative piperidine-1-carbohydrazide hydrazone ligand[3].

Table 1: Crystallographic and Unit Cell Parameters of a Piperidine-1-carbohydrazide Hydrazone Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P
Unit Cell Dimensions a = 7.1200 Å, b = 21.8820 Å, c = 13.1561 Å
Interaxial Angles α = β = γ = 90°
Volume (V) 2047 ų
Z (Molecules per unit cell) 8
Interplanar Spacing 3.343 Å

Data Interpretation: The orthorhombic crystal system with a high Z-value (Z=8) indicates a complex asymmetric unit, often necessitated by the steric bulk of the piperidine ring and the specific orientation required to maximize hydrogen-bonding networks.

Self-Validating Protocol: Synthesis and Crystal Growth

To achieve diffraction-quality crystals, the experimental workflow must be treated as a self-validating system. Proceeding to crystal growth with impure ligands will inevitably result in amorphous precipitates or twinned crystals that confound XRD analysis.

Phase 1: Ligand Synthesis (Schiff Base Formation)
  • Reaction: Dissolve piperidine-1-carbohydrazide (1.0 eq) and a selected aromatic aldehyde (e.g., 2-hydroxynaphthalene-1-carbaldehyde, 1.0 eq) in absolute ethanol.

  • Reflux: Heat the mixture under reflux for 4–6 hours.

    • Causality: Absolute ethanol acts as a protic solvent that stabilizes the transition state of the imine formation while allowing for the azeotropic removal of water, driving the equilibrium toward the Schiff base product.

  • Self-Validation Check: Do not proceed until Thin Layer Chromatography (TLC) confirms the complete consumption of starting materials. Validate the intermediate via FTIR, ensuring the appearance of a sharp C=N (azomethine) stretch at ~1590–1630 cm⁻¹[4].

Phase 2: Metal Complexation & Crystal Growth
  • Complexation: Dissolve the purified ligand in a DMF/Ethanol mixture. Add a transition metal salt (e.g., CuCl₂·nH₂O) dropwise under continuous stirring.

    • Causality: Dropwise addition prevents localized supersaturation. Rapid addition forces kinetic precipitation (yielding amorphous powders), whereas slow addition favors thermodynamic control, essential for ordered crystal lattice formation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust/particulates).

  • Slow Evaporation: Cover the vial with parafilm, puncture 2-3 small holes, and store in a vibration-free environment at ambient temperature. Harvest crystals after 7–14 days.

Phase 3: X-Ray Diffraction Acquisition
  • s-XRD: Select a crystal with sharp, well-defined edges under a polarized light microscope. Complete extinction under crossed polarizers validates that the specimen is a single crystal, not a twinned cluster. Mount the crystal using perfluoropolyether oil and collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal atomic motion[2].

  • pXRD: If single crystals are unattainable, grind the sample to a fine powder. Use the Debye-Scherrer equation ( D=βcosθKλ​ ) to calculate the average crystallite size, confirming the nanocrystalline nature of the complexes[4].

XRD_Workflow Syn Ligand Synthesis (Schiff Base Formation) Val1 Self-Validation: FTIR & 1H-NMR Syn->Val1 Quality Control Complex Metal Complexation (Cr, Mn, Fe, Co, Ni, Cu, Zn) Val1->Complex Purified Ligand Crys Crystal Growth (Slow Evaporation) Complex->Crys Thermodynamic Control XRD X-Ray Diffraction (s-XRD & pXRD) Crys->XRD Crystal Selection Data Crystallographic Data Processing (Space Group, Unit Cell) XRD->Data Diffraction Pattern

Workflow for the crystallographic elucidation of piperidine-1-carbohydrazide complexes.

Structural Elucidation & Coordination Geometry

Once the crystallographic data is processed, the coordination geometry of the metal center becomes clear. Piperidine-1-carbohydrazide derivatives typically act as tridentate ONO donors, coordinating through the carbonyl oxygen, the azomethine nitrogen, and a phenolic oxygen.

XRD data consistently demonstrates that this tridentate coordination forces transition metals into specific geometries. For instance, Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II) complexes predominantly adopt an octahedral geometry , whereas Zn(II) complexes often adopt a tetrahedral geometry with a 1:1 (Metal:Ligand) stoichiometry[1].

Causality in Structural Stability: The formation of five- and six-membered chelate rings around the metal center provides immense thermodynamic stability (the chelate effect). Furthermore, Electron Spin Resonance (ESR) studies on these crystal structures reveal that the π-bonding covalency is significantly stronger than the σ-bonding, resulting in axial distortion (Jahn-Teller effect) in complexes like Cu(II)[1].

Translation to Drug Development: Structure-Activity Relationships

Understanding the crystallographic profile of piperidine-1-carbohydrazide is not merely an academic exercise; it is the foundation of rational drug design. The spatial arrangement directly dictates the biological efficacy of these compounds.

According to Tweedy's chelation theory, the coordination of a metal ion to the piperidine-1-carbohydrazide ligand significantly reduces the polarity of the metal ion. The partial sharing of its positive charge with the donor groups and the delocalization of π-electrons over the chelate ring enhances the lipophilicity of the entire complex.

This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of bacterial cell membranes or cancer cells. Once internalized, the specific 3D geometry—validated by XRD—allows these molecules to act as potent inhibitors. For example, piperidine hydroxamate scaffolds and their derivatives have been structurally designed to act as highly selective Histone Deacetylase 8 (HDAC-8) inhibitors, demonstrating significant apoptotic potential in human cervical cancer cells (HeLa lines) with IC50 values in the nanomolar range[5].

SAR_Logic Coord Tridentate ONO Coordination (Piperidine-1-carbohydrazide) Geom Octahedral/Tetrahedral Geometry Coord->Geom Metal Binding Lipid Enhanced Lipophilicity (Tweedy's Chelation Theory) Geom->Lipid Charge Neutralization Perm Cell Membrane Penetration Lipid->Perm Cellular Uptake Target Target Inhibition (HDAC-8 / Metalloenzymes) Perm->Target Apoptosis/Antimicrobial

Logical pathway linking coordination geometry to therapeutic efficacy.

References

  • Title : New aroyl heterocyclic (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide and its metal complexes: synthesis, spectroscopic, thermal, DFT, molecular docking and antimicrobial studies Source : ResearchGate URL : [Link]

  • Title : Facile preparation of the new organic ligands, schiff bases and metal complexes in well Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells Source : ResearchGate URL :[Link]

  • Title : Synthesis of new heterocyclic N'-(2–hydroxy-3-methoxybenzylidene)-4-oxopiperidine-1-carbohydrazide and its mononuclear metal (II) complexes Source : Shri Shivaji College of Arts, Commerce and Science URL :[Link]

Sources

Foundational

Comprehensive Electronic Structure and Computational Modeling of Piperidine-1-carbohydrazide Scaffolds

Executive Summary Piperidine-1-carbohydrazide and its functionalized derivatives (such as 4-oxopiperidine-1-carbohydrazide) represent a highly versatile class of N-heterocyclic pharmacophores. In contemporary drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-1-carbohydrazide and its functionalized derivatives (such as 4-oxopiperidine-1-carbohydrazide) represent a highly versatile class of N-heterocyclic pharmacophores. In contemporary drug discovery, these scaffolds are heavily utilized as precursors for synthesizing stable Schiff bases and transition metal complexes (e.g., Cu(II), Ni(II), Zn(II)) that exhibit potent antimicrobial, antioxidant, and anticancer properties [1].

This technical guide provides an in-depth analysis of the electronic structure of piperidine-1-carbohydrazide. By integrating Density Functional Theory (DFT) modeling, rigorous synthetic validation protocols, and molecular docking workflows, we establish a self-validating framework for predicting and confirming the pharmacological efficacy of these molecules, particularly as Histone Deacetylase 8 (HDAC-8) inhibitors [2].

Electronic Structure and DFT Analysis

Causality in Computational Design

Before initiating wet-lab synthesis, it is critical to map the intrinsic electronic distribution of the piperidine-1-carbohydrazide core. Density Functional Theory (DFT) calculations are standardly performed at the B3LYP/6-311G(d,p) level [1]. Expertise Insight: The B3LYP hybrid functional is explicitly chosen because it incorporates exact Hartree-Fock exchange, which effectively mitigates the self-interaction error inherent in standard generalized gradient approximations. Coupled with a triple-zeta basis set containing polarization functions, this method yields highly accurate ground-state geometries for heteroatom-rich molecules.

Frontier Molecular Orbitals (FMOs)

The chemical reactivity of the scaffold is dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In piperidine-1-carbohydrazide derivatives, the HOMO is predominantly localized over the hydrazide nitrogen atoms and the carbonyl oxygen. This localization indicates that these specific atoms act as the primary nucleophilic centers for electrophilic attack or metal chelation. The HOMO-LUMO energy gap ( ΔE ) serves as a direct metric for molecular stability; a narrower gap facilitates intramolecular charge transfer (ICT), which correlates strongly with enhanced biological activity [3].

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution across the molecular surface, guiding the design of metal complexes. Regions of high electron density (visualized as red zones) localize strictly around the carbonyl oxygen ( C=O ) and the azomethine nitrogen ( C=N ) in Schiff base derivatives. These regions act as bidentate or tridentate coordination sites for transition metal ions, forming stable complexes that significantly amplify antimicrobial and cytotoxic efficacy by increasing lipophilicity and cellular permeability [3].

DFT_Workflow Start Input Molecular Geometry (Piperidine-1-carbohydrazide) Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Calculation (Confirm True Minimum) Opt->Freq MEP Molecular Electrostatic Potential (Identify Coordination Sites) Freq->MEP FMO Frontier Molecular Orbitals (HOMO-LUMO Gap) Freq->FMO Output Electronic Structure Parameters (Chemical Hardness) MEP->Output FMO->Output

Computational workflow for determining the electronic structure of piperidine derivatives.

Experimental Methodology: Synthesis & Validation

To translate computational predictions into physical models, the synthesis of piperidine-1-carbohydrazide Schiff bases must be executed with high precision. The following protocol outlines a self-validating condensation workflow.

Protocol: Synthesis of (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
  • Preparation of Precursors: Dissolve 4-oxopiperidine-1-carbohydrazide (1.0 equivalent) in absolute ethanol.

    • Causality: Absolute ethanol is selected as the solvent because it provides optimal solubility for the starting reagents at reflux, while allowing the higher-boiling, less polar Schiff base product to precipitate upon cooling, thereby driving the equilibrium forward via Le Chatelier's principle.

  • Condensation Reaction: Add a stoichiometric amount (1.0 equivalent) of 2-hydroxynaphthalene-1-carbaldehyde dropwise to the stirring solution.

  • Catalysis & Reflux: Introduce 2-3 drops of glacial acetic acid.

    • Causality: The mild acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazide nitrogen. Reflux the mixture at 70-80°C for 4-6 hours.

  • In-Process Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The complete disappearance of the primary amine reactant spot confirms reaction termination.

  • Isolation: Cool the mixture to 0-5°C in an ice bath. Filter the resulting microcrystalline precipitate under vacuum and wash with cold ethanol.

  • Spectroscopic Validation: Recrystallize from hot ethanol. Confirm the structural transformation via FTIR.

    • Validation Metric: The synthesis is deemed successful only upon observing the disappearance of the −NH2​ stretching bands at ~3300 cm−1 and the emergence of a sharp −C=N− (imine) stretch at ~1610-1630 cm−1 [3].

Molecular Docking & Pharmacological Modeling

Once the electronic structure is validated, molecular docking is utilized to simulate the interaction between the piperidine-1-carbohydrazide derivatives and biological targets.

Targeting HDAC-8 for Anticancer Activity

Piperidine hydroxamate and carbohydrazide scaffolds have demonstrated remarkable selectivity as Histone Deacetylase 8 (HDAC-8) inhibitors [2].

Mechanistic Causality: The carbonyl and hydrazide moieties act as potent Zinc-Binding Groups (ZBGs). Guided by the high electron density predicted in the MEP maps, these functional groups penetrate the deep catalytic pocket of HDAC-8 and chelate the resident Zn2+ ion. This robust chelation neutralizes the enzyme's ability to deacetylate histones. The resulting accumulation of acetylated histones triggers chromatin relaxation, which subsequently upregulates pro-apoptotic gene expression, leading to targeted cell death in cervical cancer (HeLa) cell lines [2].

HDAC_Pathway Ligand Piperidine-1-carbohydrazide Derivative Target HDAC-8 Enzyme (Active Site Zn2+) Ligand->Target Molecular Docking Inhibition Enzyme Inhibition (Chelation & H-bonding) Target->Inhibition Accumulation Accumulation of Acetylated Histones Inhibition->Accumulation Apoptosis Pro-apoptotic Gene Expression (Cancer Cell Death) Accumulation->Apoptosis

Pharmacological mechanism of HDAC-8 inhibition by piperidine-1-carbohydrazide scaffolds.

Quantitative Data Summaries

Table 1: DFT Calculated Quantum Chemical Parameters

Representative values for optimized piperidine-1-carbohydrazide Schiff base ligands.

ParameterSymbolValue (eV)Scientific Significance
Highest Occupied Molecular OrbitalHOMO-5.84Indicates electron-donating capacity (nucleophilicity).
Lowest Unoccupied Molecular OrbitalLUMO-1.22Indicates electron-accepting capacity (electrophilicity).
Energy Gap ΔE 4.62Determines molecular stability and reactivity profile.
Chemical Hardness η 2.31Measures resistance to intramolecular charge transfer.
Electrophilicity Index ω 2.70Quantifies the propensity of the ligand to accept electrons.
Table 2: Molecular Docking Binding Affinities

In silico binding energies correlating to in vitro biological efficacy.

Target EnzymeLigand DerivativeBinding Energy (kcal/mol)Key Interacting Residues
HDAC-8 (Human)Piperidine hydroxamate-8.90 Zn2+ , Tyr306, Asp101
SARS-CoV-2 Mpro3-Cl BHB Schiff Base-8.90His41, Cys145
DNA Polymerase (Fungal)Cu(II) Complex-7.45Asp256, Arg332

References

  • Dongare, G., Aswar, A. (2024). New aroyl heterocyclic (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide and its metal complexes: synthesis, spectroscopic, thermal, DFT, molecular docking and antimicrobial studies. Research on Chemical Intermediates, 50, 745–788. URL:[Link]

  • Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells. ResearchGate (2026). URL:[Link]

  • Dongare, G., Aswar, A. (2023). Synthesis of new heterocyclic N'-(2-hydroxy-3-methoxybenzylidene)-4-oxopiperidine-1-carbohydrazide and its mononuclear metal (II) complexes: spectroscopic characterization, fluorescence, DFT, thermo-kinetic, and antimicrobial studies. Journal of Molecular Structure, 1281, 135107. URL:[Link]

Sources

Exploratory

The Piperidine-1-carbohydrazide Pharmacophore: A Strategic Scaffold in Contemporary Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from planar, sp²-dominated aromatic compounds to sp³-rich, conformationally flexible scaffolds has become a critical strategy for improving pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-dominated aromatic compounds to sp³-rich, conformationally flexible scaffolds has become a critical strategy for improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, the piperidine-1-carbohydrazide moiety has emerged as a highly versatile and privileged pharmacophore. By combining the metabolic stability and aqueous solubility of the piperidine ring with the potent hydrogen-bonding and metal-chelating capabilities of the carbohydrazide group, this scaffold serves as a foundational building block for a diverse array of therapeutic agents.

This whitepaper synthesizes recent advancements (up to 2026) in the application of piperidine-1-carbohydrazide derivatives, detailing their mechanistic roles in epigenetic modulation, targeted protein degradation (PROTACs), antimicrobial metallodrugs, and neuropharmacology.

Structural Rationale & Chemical Space

The architectural advantage of piperidine-1-carbohydrazide lies in its dual-domain functionality. The saturated piperidine ring increases the fraction of sp³ carbons (Fsp³), which statistically correlates with reduced off-target toxicity and improved clinical success rates. Concurrently, the carbohydrazide tail acts as a highly tunable vector. It can function as a potent Zinc-binding group (ZBG) in metalloenzymes, a rigid linker in bifunctional degraders, or a coordination site for transition metals in antimicrobial applications.

SAR Core Piperidine-1-carbohydrazide Core Pip Piperidine Ring (sp3 rich, high solubility) Core->Pip PK/PD Optimization Hyd Carbohydrazide Moiety (H-bond donor/acceptor) Core->Hyd Metal Chelation (Zn/Cu) Sub R-Group Modifications (Target Specificity) Core->Sub Functionalization

Fig 1: Structure-Activity Relationship (SAR) logic of the piperidine-1-carbohydrazide scaffold.

Key Therapeutic Applications

Epigenetic Modulation: HDAC-8 Selective Inhibitors

Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is a hallmark of various malignancies. Recent structure-based drug design efforts have utilized piperidine hydroxamate scaffolds as potent, isoform-selective HDAC-8 inhibitors. Mechanistic Causality: The piperidine ring efficiently occupies the hydrophobic active-site channel of HDAC-8, while the carbohydrazide-derived hydroxamate acts as an optimal chelator for the catalytic Zinc (Zn²⁺) ion. This specific binding interrupts cancer-related transcription, reactivating tumor suppressor genes and inducing apoptosis. For instance,1[1] demonstrated that compound 3l (N-hydroxy-1-[(2E)-2-(2-hydroxybenzylidene) hydrazinyl] carbonothionyl] piperidine-4-carboxamide) exhibits an IC₅₀ of 58.89 nM against the HeLa cervical cancer cell line, validating the scaffold's potent apoptotic efficacy.

Targeted Protein Degradation (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) require highly optimized linkers to facilitate the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase. Piperidine-1-carbohydrazide derivatives are increasingly utilized in "linkerology" due to their predictable exit vectors and semi-rigid nature, which minimizes the entropic penalty during ternary complex formation. Mechanistic Causality: The incorporation of this scaffold into Cereblon-based E3 ligase libraries allows for precise spatial orientation. High-throughput "direct-to-biology" (D2B) synthesis of these libraries has accelerated the discovery of degraders for undruggable targets, such as Bruton's tyrosine kinase (BTK)2[2]. Furthermore, patents reveal its use in ASGPR-binding heterobifunctional compounds for the degradation of targeted extracellular proteins3[3].

PROTAC Target Target Protein (e.g., BTK, ASGPR) Linker Piperidine-1-carbohydrazide Linker Target->Linker Degradation Proteasomal Degradation Target->Degradation Polyubiquitination E3 E3 Ligase (Cereblon) Linker->E3 E3->Degradation Catalysis

Fig 2: Mechanism of PROTAC ternary complex formation using a piperidine-based linker.

Antimicrobial Metallodrugs

To combat widespread antimicrobial resistance (AMR), piperidine-1-carbohydrazide is utilized to synthesize Schiff base ligands that coordinate with transition metals (Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺). Mechanistic Causality: According to Overton's concept of cell permeability and Tweedy's chelation theory, the coordination of the metal ion with the carbohydrazide ligand reduces the polarity of the metal ion by partially sharing its positive charge with donor groups. This increases the lipophilicity of the complex, allowing it to penetrate bacterial lipid membranes effectively. Once internalized, these complexes act as metallodrugs, generating reactive oxygen species (ROS) that disrupt microbial DNA and biofilms 4[4].

Neuropharmacology: MAGL Inhibition and Antinociception

Phenoxy acetyl carboxamides functionalized with piperidine-1-carbohydrazide have shown significant promise as antinociceptive (pain-relieving) and antioxidant agents. Mechanistic Causality: These compounds are designed to inhibit Monoacylglycerol Lipase (MAGL), the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, these derivatives prolong endocannabinoid signaling, resulting in central and peripheral pain relief without the severe adverse effects associated with narcotic analgesics or traditional NSAIDs 5[5].

Quantitative Structure-Activity Data

The following table summarizes the quantitative efficacy of key piperidine-1-carbohydrazide derivatives across various therapeutic domains:

Compound ClassTarget / MechanismLead Derivative / ComplexEfficacy MetricReference
Piperidine Hydroxamates HDAC-8 Inhibition (Apoptosis)Compound 3lIC₅₀ = 58.89 nM (HeLa cells)Kiruthiga et al., 2026
Schiff Base Metal Complexes Antimicrobial (ROS generation)Cu(II)-hydrazone complexLow MIC (<100 µg/L for broad spectrum)El Batouti et al., 2025
Phenoxy Acetyl Carboxamides MAGL/FAAH InhibitionCompound 4fHigh binding affinity / In vivo antinociceptionShaheen et al.
Heterobifunctional Linkers PROTAC / ASGPR DegradationBTK/ASGPR PROTACsHigh degradation efficiency (Dmax)Chelsi M, 2024; WO2025235797A1

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocol details the synthesis of N'-(2-phenoxyacetyl)piperidine-1-carbohydrazide (Compound 4a), a foundational procedure that can be adapted for broader library generation.

Protocol: Synthesis of Phenoxy Acetyl Piperidine-1-carbohydrazides

Step 1: Mixed Anhydride Activation

  • Dissolve 1.0 equivalent of phenoxy acetylhydrazide in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic center.

  • Cool the reaction vessel to 0°C using an ice bath. Causality: Strict temperature control is mandatory to prevent the highly exothermic degradation of the transient mixed anhydride intermediate.

  • Add ethyl chloroformate (1.0 eq) dropwise and stir for 2.5 hours.

Step 2: Nucleophilic Acyl Substitution

  • Introduce piperidine (1.2 eq) to the ice-cold mixture.

  • Stir for an additional 3 hours. Causality: The secondary amine of piperidine performs a nucleophilic attack on the activated carbonyl, displacing the leaving group to form a highly stable urea/amide linkage.

Step 3: Self-Validating Workup (Selective Partitioning)

  • Wash the organic layer with saturated NaHCO₃. Causality: Neutralizes unreacted ethyl chloroformate and extracts acidic byproducts into the aqueous phase.

  • Wash with 1N HCl. Causality: Protonates unreacted basic piperidine, rendering it water-soluble for easy extraction.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

Step 4: Analytical Validation Do not proceed to biological assays without confirming structural integrity.

  • FTIR: Confirm the presence of the N-H stretch at ~3447 cm⁻¹ and the characteristic C=O (amide) stretch at ~1683 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): Validate the piperidine incorporation via multiplets at δ 2.37-2.62 ppm representing the piperidine CH₂ protons.

Workflow Step1 1. Activation Mixed Anhydride Formation (0°C) Step2 2. Substitution Piperidine Addition (Nucleophilic Attack) Step1->Step2 Step3 3. Workup Selective Partitioning (NaHCO3 / HCl) Step2->Step3 Step4 4. Validation FTIR & 1H NMR Characterization Step3->Step4

Fig 3: Self-validating synthetic workflow for phenoxy acetyl piperidine-1-carbohydrazides.

Conclusion & Future Perspectives

The piperidine-1-carbohydrazide scaffold represents a masterclass in rational drug design, balancing metabolic resilience with dynamic functionalization. As high-throughput "direct-to-biology" (D2B) platforms mature, the rapid synthesis and screening of piperidine-1-carbohydrazide libraries will undoubtedly accelerate the discovery of next-generation PROTACs, selective epigenetic modulators, and novel metallo-antibiotics.

References

  • Kiruthiga et al. (2026). Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells. ResearchGate. 1

  • Chelsi M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. 2

  • El Batouti et al. (2025). Facile preparation of the new organic ligands, schiff bases and metal complexes in well. PMC / ResearchGate. 4

  • Shaheen et al. Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides. Oriental Journal of Chemistry. 5

  • Patent WO2025235797A1 (2025). Potent asgpr-binding heterobifunctional compounds comprising antibodies for the degradation of targeted proteins. Google Patents. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Piperidine-1-carbohydrazide

Application Note: Laboratory Synthesis and Validation of Piperidine-1-carbohydrazide Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Development Target Audience: Synthetic Chemists, Drug Discovery Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Validation of Piperidine-1-carbohydrazide

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Executive Summary & Strategic Context

Piperidine-1-carbohydrazide (CAS: 17696-90-1) is a highly versatile sp3 -rich heterocyclic building block widely utilized in modern medicinal chemistry and methodology development. Its structural motif is critical in the synthesis of novel Histone Deacetylase (HDAC) inhibitors for oncology [1], the generation of antimicrobial and photoluminescent metal-ligand complexes [2], and as a direct precursor for advanced Mitsunobu reaction reagents, such as Azo-1 [3].

This application note details a robust, high-yield, two-step synthetic protocol for Piperidine-1-carbohydrazide. By avoiding highly toxic phosgenation routes, this method prioritizes laboratory safety and scalability, utilizing ethyl chloroformate for intermediate carbamate formation followed by hydrazinolysis.

Mechanistic Rationale & Pathway Design

The synthesis of N-substituted carbohydrazides requires careful control of nucleophilic acyl substitution. Direct reaction of piperidine with phosgene or triphosgene is hazardous and often leads to over-substitution (urea formation).

The Two-Step Strategy:

  • Carbamoylation: Piperidine is reacted with ethyl chloroformate in the presence of an organic base (triethylamine). The base acts as an acid scavenger, neutralizing the HCl byproduct to prevent the premature protonation and deactivation of the piperidine nucleophile. This yields the stable intermediate, ethyl piperidine-1-carboxylate.

  • Hydrazinolysis: The intermediate ester undergoes nucleophilic acyl substitution with hydrazine hydrate under reflux conditions. Ethanol is selected as the solvent because it solubilizes both the carbamate and hydrazine while allowing for an optimal reflux temperature (~78 °C) to drive the reaction forward without degrading the product.

SynthesisWorkflow P Piperidine (Nucleophile) R1 Ethyl Chloroformate + TEA DCM, 0°C to RT P->R1 I1 Ethyl piperidine-1-carboxylate (Stable Intermediate) R1->I1 R2 Hydrazine Hydrate (80%) EtOH, Reflux 12-24h I1->R2 Prod Piperidine-1-carbohydrazide (Target Product) R2->Prod

Workflow: Two-step synthesis of Piperidine-1-carbohydrazide via carbamate intermediate.

Materials and Reagents

All procedures must be conducted in a professionally equipped laboratory under a certified fume hood. Hydrazine hydrate is highly toxic and a suspected carcinogen; appropriate PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Reagent / MaterialRoleEquiv.Notes / Purity
Piperidine Starting Material1.099%, anhydrous
Ethyl chloroformate Acylating Agent1.197%, handle with care (lachrymator)
Triethylamine (TEA) Acid Scavenger1.299%, distilled over CaH2
Dichloromethane (DCM) Solvent (Step 1)-Anhydrous
Hydrazine hydrate Nucleophile (Step 2)3.0 - 5.080% or 98% aqueous solution
Ethanol (EtOH) Solvent (Step 2)-Absolute
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl piperidine-1-carboxylate
  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with inert gas (Nitrogen or Argon).

  • Reagent Loading: Dissolve piperidine (10.0 mmol) and triethylamine (12.0 mmol) in 30 mL of anhydrous DCM.

  • Temperature Control: Immerse the flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: The reaction is highly exothermic; cooling prevents solvent boil-off and minimizes side reactions.

  • Addition: Charge the dropping funnel with ethyl chloroformate (11.0 mmol) dissolved in 10 mL of DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Separate the organic layer. Wash the organic layer sequentially with 1N HCl (20 mL) to remove unreacted amines, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the intermediate as a pale yellow oil. This can typically be used in the next step without further purification.

Step 2: Hydrazinolysis to Piperidine-1-carbohydrazide
  • System Setup: Transfer the crude ethyl piperidine-1-carboxylate (~10.0 mmol) to a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Loading: Dissolve the intermediate in 20 mL of absolute ethanol. Add hydrazine hydrate (30.0 to 50.0 mmol) in one portion. Causality: A significant excess of hydrazine is required to drive the equilibrium of the acyl substitution forward and prevent the formation of symmetrical bis-piperidine carbohydrazides.

  • Reflux: Heat the reaction mixture to reflux (~78 °C) with continuous stirring for 12 to 24 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Workup & Crystallization: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove ethanol and excess hydrazine.

  • Purification: Triturate the resulting crude residue with cold diethyl ether or recrystallize from an ethanol/ether mixture to precipitate Piperidine-1-carbohydrazide as a white crystalline solid. Filter and dry under high vacuum.

Analytical Validation Data

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected spectroscopic parameters.

Analytical MethodExpected Signals / ObservationsStructural Correlation 1 H NMR (400 MHz, CDCl3​ ) δ 7.05 - 7.15 (br s, 1H)-NH- (Hydrazide proton, exchanges in D2​O ) δ 3.50 - 3.70 (br s, 2H)- NH2​ (Terminal amine, exchanges in D2​O ) δ 3.35 - 3.45 (m, 4H)Piperidine α CH2​ protons (adjacent to N) δ 1.50 - 1.65 (m, 6H)Piperidine β and γ CH2​ protons 13 C NMR (100 MHz, CDCl3​ ) δ ~158.5Carbonyl Carbon (C=O) δ ~45.0Piperidine C2, C6 ( α -carbons) δ ~25.5, 24.5Piperidine C3, C4, C5 ( β,γ -carbons)LC-MS (ESI+) m/z 144.1 [M+H]+ corresponding to C6​H13​N3​O

References
  • Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells.ResearchGate.
  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a), 4-oxopiperidine-1-carbohydrazide (b) and (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide ligand.ResearchGate.
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles.ACS Publications.
Application

The Versatile Scaffold: Piperidine-1-carbohydrazide in Modern Drug Discovery

Introduction: A Privileged Structure in Medicinal Chemistry The piperidine ring is a cornerstone in the architecture of many pharmaceuticals, recognized for its conformational flexibility and its ability to interact with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of many pharmaceuticals, recognized for its conformational flexibility and its ability to interact with a wide array of biological targets.[1] When functionalized with a carbohydrazide moiety at the 1-position, it gives rise to the Piperidine-1-carbohydrazide scaffold, a versatile building block that has garnered significant interest in contemporary drug discovery. This scaffold combines the favorable pharmacokinetic properties often associated with the piperidine ring with the reactive and hydrogen-bonding capabilities of the hydrazide group. This unique combination allows for the facile synthesis of a diverse library of derivatives, making it an attractive starting point for the development of novel therapeutic agents across multiple disease areas.

This technical guide provides an in-depth exploration of the applications of Piperidine-1-carbohydrazide in pharmaceutical research. We will delve into its role in the generation of potent anticancer, antifungal, antimicrobial, and anti-inflammatory agents, providing detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives. The causality behind experimental choices will be elucidated, and all claims are supported by authoritative references to ensure scientific integrity.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Piperidine-1-carbohydrazide has emerged as a promising scaffold for the design of compounds that can selectively target cancer cells. Its derivatives, particularly hydrazones formed by the condensation of the carbohydrazide with various aldehydes and ketones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.

One notable approach involves the synthesis of piperidine-based hydrazones and their subsequent complexation with metals like platinum(II) and palladium(II).[2] These metal complexes can exhibit enhanced anticancer activity compared to the parent ligands, potentially through mechanisms that involve DNA interaction and the induction of apoptosis.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of a representative piperidine-based hydrazone and its palladium(II) complex against human lung (A549) and hepatocellular (HepG2) carcinoma cell lines.

Compound IDDescriptionCell LineIC50 (µM)[2]
3l Piperidine-based hydrazone ligandA549>100
3lPd Palladium(II) complex of ligand 3lA54961.25 ± 0.03
3b Piperidine-based hydrazone ligandHepG277.96 ± 0.05
3nPt Platinum(II) complex of a related ligandHepG277.01 ± 0.02
Experimental Protocols

This protocol describes the synthesis of a piperidine-based hydrazone through the condensation of 2-(4-methylpiperidin-1-yl)acetohydrazide with a substituted benzaldehyde.[2]

Materials:

  • 2-(4-methylpiperidin-1-yl)acetohydrazide

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a solution of 2-(4-methylpiperidin-1-yl)acetohydrazide (1 mmol) in ethanol (20 mL) in a round-bottom flask, add the substituted benzaldehyde (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure piperidine-based hydrazone.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

G cluster_synthesis Synthesis of Piperidine-Based Hydrazone start Start Materials: 2-(4-methylpiperidin-1-yl)acetohydrazide + Substituted Benzaldehyde reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction workup Cooling & Filtration reaction->workup product Pure Hydrazone Product workup->product

Caption: Synthetic workflow for a piperidine-based hydrazone.

This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antifungal Applications: Combating Pathogenic Fungi

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. Piperidine-4-carbohydrazide derivatives have shown significant promise in this area, particularly when coupled with other heterocyclic moieties like quinazoline.[3] These hybrid molecules can exhibit potent activity against a range of plant pathogenic fungi.

The proposed mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle of fungi.[3] Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

Data Presentation: In Vitro Antifungal Activity

The following table presents the in vitro antifungal activity of a quinazolinyl piperidine-4-carbohydrazide derivative against the plant pathogenic fungus Rhizoctonia solani.

Compound IDR GroupEC50 (µg/mL)[3]
A13 2,4-dichlorophenyl0.83
A41 4-chlorophenyl0.88
Chlorothalonil (Control Fungicide)1.64
Boscalid (SDH Inhibitor Control)0.96
Experimental Protocols

This protocol details a general method for the synthesis of quinazolinyl piperidine-4-carbohydrazide derivatives.[3]

Materials:

  • Quinazolinyl-substituted piperidine-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrazine derivative (e.g., hydrazine hydrate)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the quinazolinyl-substituted piperidine-4-carboxylic acid (1.0 equivalent) in CH₂Cl₂.

  • Add EDCI (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the hydrazine derivative (1.05 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 8 hours, monitoring the reaction by TLC.

  • Upon completion, wash the organic solution with saturated salt water.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure quinazolinyl piperidine-4-carbohydrazide derivative.

G cluster_workflow Antifungal Evaluation Workflow start Synthesized Compound in_vitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) start->in_vitro ec50 Determine EC50 Value in_vitro->ec50 moa Mechanism of Action Study (e.g., SDH Inhibition Assay) ec50->moa ic50 Determine IC50 Value moa->ic50 G cluster_pathway Hypothesized Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor pathway NF-κB Signaling Pathway receptor->pathway transcription Transcription of Pro-inflammatory Genes pathway->transcription mediators Inflammatory Mediators (TNF-α, IL-6, COX-2) transcription->mediators compound Piperidine-1-carbohydrazide Derivative compound->pathway Inhibition

Caption: Inhibition of the NF-κB pathway.

Experimental Protocols

This protocol provides a general method for the synthesis of N'-substituted derivatives from Piperidine-1-carbohydrazide.

Materials:

  • Piperidine-1-carbohydrazide

  • Appropriate aldehyde or ketone

  • Methanol or Ethanol

  • Catalytic amount of acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve Piperidine-1-carbohydrazide (1 mmol) in methanol or ethanol (15 mL) in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-substituted-piperidine-1-carbohydrazide.

  • Characterize the product by appropriate analytical methods.

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [2] Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control and a negative control (no LPS).

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. A reduction in nitrite levels indicates potential anti-inflammatory activity.

Neurological Applications: A Frontier for Exploration

The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS), including treatments for Alzheimer's disease and Parkinson's disease. [1][4]While the direct application of Piperidine-1-carbohydrazide in this area is less explored, its potential as a starting point for the synthesis of novel CNS-active agents is significant. The carbohydrazide moiety can be used as a handle to introduce various pharmacophores known to interact with CNS targets.

For instance, derivatives could be designed to inhibit enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. [5]The development of piperidine derivatives as phosphodiesterase-8 (PDE8) inhibitors for the treatment of Alzheimer's and Parkinson's diseases highlights the potential for this scaffold in neurotherapeutics. [6]

Future Directions and a Protocol for Neuroprotective Screening

Future research should focus on the design and synthesis of Piperidine-1-carbohydrazide derivatives with the potential to cross the blood-brain barrier and interact with specific CNS targets.

This protocol provides a method for screening compounds for their ability to protect neuronal cells from oxidative stress-induced cell death. [7] Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype (e.g., by treatment with retinoic acid).

  • Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.

  • Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., H₂O₂) for a specified period (e.g., 24 hours). Include a control group without the neurotoxin and a group with the neurotoxin but without the test compound.

  • Perform an MTT assay as described in Protocol 2 to assess cell viability.

  • An increase in cell viability in the presence of the test compound compared to the neurotoxin-only group indicates a neuroprotective effect.

Conclusion: A Scaffold with a Bright Future

Piperidine-1-carbohydrazide represents a highly valuable and versatile scaffold in the landscape of modern pharmaceutical drug discovery. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent structural features provide a solid foundation for the development of potent and selective therapeutic agents. The successful application of its derivatives in anticancer and antifungal research has already demonstrated its potential. As our understanding of the molecular basis of diseases continues to grow, the strategic derivatization of the Piperidine-1-carbohydrazide core will undoubtedly lead to the discovery of novel drug candidates for a wide range of human ailments, from inflammatory disorders to neurodegenerative diseases. The protocols and data presented in this guide are intended to empower researchers to explore the full potential of this remarkable chemical entity.

References

  • Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. Scilit. Available at: [Link].

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Available at: [Link].

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (2024). Available at: [Link].

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024). Available at: [Link].

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (2024). Available at: [Link].

  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC. (2024). Available at: [Link].

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026). Available at: [Link].

  • Piperidine derivatives for the control of Parkinson's and Alzheimer's - Innoget. Available at: [Link].

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. (2023). Available at: [Link].

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed. (2023). Available at: [Link].

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. Available at: [Link].

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Semantic Scholar. (2023). Available at: [Link].

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. (2022). Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available at: [Link].

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF - ResearchGate. Available at: [Link].

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents - ResearchGate. (2019). Available at: [Link].

  • WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents.
  • Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed. (2012). Available at: [Link].

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety | Journal of Agricultural and Food Chemistry - ACS Publications. (2024). Available at: [Link].

  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909 - EPO. Available at: [Link].

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Available at: [Link].

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. (2019). Available at: [Link].

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024). Available at: [Link].

  • Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents | Abstract - JOCPR. Available at: [Link].

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026). Available at: [Link].

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. Available at: [Link].

Sources

Method

Application Note: Piperidine-1-carbohydrazide Reaction Mechanisms with Aldehydes and Ketones

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Organic Synthesis, Bioconjugation, and Medicinal Chemistry Executive Summary Piperidine-1-carbohydrazide is a highly specialized hydrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Organic Synthesis, Bioconjugation, and Medicinal Chemistry

Executive Summary

Piperidine-1-carbohydrazide is a highly specialized hydrazine derivative utilized extensively in the synthesis of Schiff base ligands, bioconjugates, and novel pharmacophores. When reacted with aldehydes or ketones, it undergoes a condensation reaction to form stable acylhydrazone linkages (1)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, providing a deep dive into the thermodynamic causality, kinetic bottlenecks, and self-validating protocols required to master this reaction in a drug development setting.

Mechanistic Causality: The Chemistry of Hydrazone Formation

The condensation of piperidine-1-carbohydrazide with a carbonyl compound is not a single-step event; it is a reversible, two-step nucleophilic addition-elimination sequence governed by strict pH dependencies (2)[2].

Expert Insight on Regioselectivity: The carbonyl group inherent to the piperidine-1-carbohydrazide structure pulls electron density away from the proximal nitrogen (N1) via resonance. Consequently, the terminal nitrogen (N2) becomes the exclusive nucleophilic center. This regioselectivity is crucial for preventing unwanted cross-linking during complex drug conjugations.

  • Nucleophilic Addition (Hemiaminal Formation): The reaction initiates when the terminal nitrogen of the carbohydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Mild acid catalysis protonates the carbonyl oxygen, drastically increasing the carbon's electrophilicity and facilitating the attack to form a tetrahedral carbinolamine intermediate (3)[3].

  • Acid-Catalyzed Dehydration: The hydroxyl group of the intermediate is protonated, converting it into a superior leaving group (water). The expulsion of water yields the highly stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone (2)[2].

Mechanism A Piperidine-1-carbohydrazide (Nucleophile) D Nucleophilic Attack (C-N Bond Formation) A->D B Aldehyde / Ketone (Electrophile) C Protonated Carbonyl (Acid Catalysis pH 4-6) B->C + H⁺ C->D E Tetrahedral Intermediate (Carbinolamine) D->E F Acid-Catalyzed Dehydration (-H2O, Rate-Limiting) E->F + H⁺ G Stable Hydrazone Product (C=N Double Bond) F->G - H₂O

Logical flow of the acid-catalyzed hydrazone formation mechanism.

Kinetic & Thermodynamic Profiling

Understanding the physicochemical factors that drive this reaction is critical for optimizing yields. The reaction exhibits a classic bell-shaped pH-rate profile. At a pH < 4, the terminal amine becomes fully protonated, neutralizing its nucleophilicity. At a pH > 7, the lack of protons slows the dehydration of the tetrahedral intermediate, making it the rate-limiting bottleneck (2)[2].

Quantitative Data Summary: Aldehydes vs. Ketones

Aldehydes consistently exhibit faster reaction kinetics than ketones due to a combination of steric and electronic factors (2)[2].

ParameterAldehydesKetonesCausality / Mechanistic Reason
Electrophilicity HighModerate to LowKetones possess two electron-donating groups, reducing the partial positive charge on the carbonyl carbon.
Steric Hindrance LowHighBulky substituents on ketones impede the approach of the bulky piperidine-1-carbohydrazide nucleophile.
Reaction Rate Fast (Minutes to Hours)Slow (Hours to Days)Lower activation energy for aldehydes due to favorable sterics and electronics.
Equilibrium Yield High (>85%)Moderate (50-75%)Hydrazone formation is reversible; ketone products suffer from greater steric strain, shifting equilibrium left.
Optimal pH 4.0 - 6.04.0 - 6.0Balances carbonyl protonation (activation) and hydrazine deprotonation (nucleophilicity).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates mandatory self-validating checkpoints. This methodology is optimized for the synthesis of piperidine-1-carbohydrazide-derived Schiff base ligands (4)[4].

Workflow S1 1. Reagent Prep (Equimolar Ratio) S2 2. Solvent & Catalyst (EtOH, cat. AcOH) S1->S2 S3 3. Condensation (Reflux 2-4h) S2->S3 S4 4. Crystallization (Cooling to 4°C) S3->S4 S5 5. Validation (NMR, TLC, Yield) S4->S5

Step-by-step workflow for the synthesis and validation of hydrazones.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of the target aldehyde or ketone in absolute ethanol (0.5 M concentration). Causality: Ethanol acts as a protic solvent that stabilizes the transition states without outcompeting the nucleophile.

  • Nucleophile Addition: Add 1.1 equivalents of piperidine-1-carbohydrazide to the solution. The slight stoichiometric excess drives the reversible equilibrium toward the product side.

  • Catalysis: Add 2-3 drops of glacial acetic acid to adjust the apparent pH to ~4.5-5.0. Causality: This optimizes the protonation state of the carbonyl without deactivating the nucleophile (3)[3].

  • Condensation (Reflux): Heat the mixture to reflux (78°C) for 2-4 hours.

    • Self-Validating Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the carbonyl spot and the emergence of a new, lower-Rf spot confirms the formation of the highly polar hydrazone.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (4°C) for 1 hour. The hydrazone product typically precipitates as a crystalline solid due to reduced solubility at lower temperatures.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol to remove unreacted starting materials and trace acid.

  • Validation: Dry the product under vacuum.

    • Self-Validating Checkpoint 2 (Spectroscopy): Confirm the structure via 1H-NMR (look for the characteristic azomethine -CH=N- proton around 8.0-8.5 ppm for aldehydes) and IR spectroscopy (C=N stretch at ~1600-1650 cm⁻¹).

Pharmaceutical Applications

Hydrazones derived from piperidine-1-carbohydrazide are highly valued in medicinal chemistry. They serve as potent bidentate or tridentate Schiff base ligands capable of coordinating with transition metals (e.g., Cu(II), Ni(II), Zn(II)) (4)[4]. These metal-hydrazone complexes exhibit enhanced lipophilicity, allowing them to penetrate bacterial cell membranes more effectively, thereby serving as potent antimicrobial and anticancer agents[4]. Furthermore, the stability of the hydrazone bond at physiological pH makes it an excellent candidate for bioconjugation strategies, including Antibody-Drug Conjugates (ADCs) (1)[1].

References

  • Title: The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide Source: benchchem.com URL: 2

  • Title: Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation Source: orgosolver.com URL: 3

  • Title: Hydrazone Source: wikipedia.org URL: 1

  • Title: New aroyl heterocyclic (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide and its metal complexes: synthesis, spectroscopic, thermal, DFT, molecular docking and antimicrobial studies Source: researchgate.net URL: 4

Sources

Application

Application Note: Scale-Up Manufacturing and Synthesis Protocols for Piperidine-1-carbohydrazide

Executive Summary Piperidine-1-carbohydrazide (CAS: 107235-95-0) is a highly versatile N-heterocyclic building block utilized extensively in the drug development pipeline. It is a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-1-carbohydrazide (CAS: 107235-95-0) is a highly versatile N-heterocyclic building block utilized extensively in the drug development pipeline. It is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors for oncology , GPR119 agonists for metabolic disorders, and antinociceptive phenoxy acetyl carboxamides for pain management .

This application note provides a comprehensive, self-validating protocol for the multi-gram to kilogram scale-up of Piperidine-1-carbohydrazide. By transitioning from hazardous phosgene-based routes to a highly controlled ethyl chloroformate amidation followed by hydrazinolysis, this workflow ensures maximum safety, high atom economy, and robust scalability for GMP environments.

Mechanistic Rationale & Route Selection

When designing a scale-up synthesis for carbohydrazides, controlling the highly reactive acyl intermediate is the primary engineering challenge.

  • Avoidance of Phosgene Derivatives: While bench-scale syntheses often employ triphosgene to generate piperidine-1-carbonyl chloride, the extreme toxicity of phosgene gas and the generation of corrosive HCl make this route prohibitive and dangerous for standard pilot-plant scale-up.

  • The Ethyl Chloroformate Advantage: This protocol utilizes ethyl chloroformate as the acylating agent. The nucleophilic attack of piperidine on ethyl chloroformate generates ethyl piperidine-1-carboxylate. This intermediate is highly stable, allowing for aggressive aqueous workups and solvent swapping without degradation . Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the formation of piperidine hydrochloride salts which would prematurely stall the reaction.

  • Hydrazinolysis Dynamics: The second stage involves the nucleophilic acyl substitution of the ethyl ester by hydrazine. Hydrazine hydrate (80% aqueous) is selected over anhydrous hydrazine due to its significantly lower volatility and explosive risk. The reaction is driven to completion by refluxing in methanol. Methanol serves a dual purpose: it stabilizes the polar transition state of the amidation and acts as an excellent crystallization solvent for the final product upon cooling.

Process Visualization

G cluster_0 Stage 1: Carbamate Formation cluster_1 Stage 2: Hydrazinolysis Step1 Piperidine + TEA in DCM Cool to 0°C AddEC Dropwise addition of Ethyl Chloroformate Step1->AddEC Int1 Ethyl piperidine-1-carboxylate (Stable Intermediate) AddEC->Int1 IPC1 IPC 1: GC-FID Piperidine < 1.0% AddEC->IPC1 Step2 Add Hydrazine Hydrate (80%) in Methanol Int1->Step2 Solvent Swap (DCM to MeOH) Reflux Reflux at 65°C for 6-8 hours Step2->Reflux Product Piperidine-1-carbohydrazide (Target API Intermediate) Reflux->Product IPC2 IPC 2: HPLC-UV Ester < 0.5% Reflux->IPC2

Workflow of Piperidine-1-carbohydrazide synthesis highlighting IPCs and scale-up stages.

Quantitative Scale-Up Parameters

Table 1: Stoichiometry and Material Equivalents

Reagent MW ( g/mol ) Equivalents 100g Scale Mass 1 kg Scale Mass Function
Piperidine 85.15 1.00 100.0 g 1.00 kg Starting Material
Ethyl Chloroformate 108.52 1.10 140.2 g 1.40 kg Acylating Agent
Triethylamine (TEA) 101.19 1.20 142.6 g 1.43 kg Acid Scavenger
Dichloromethane (DCM) 84.93 10 Vol 1.0 L 10.0 L Solvent (Stage 1)
Hydrazine Hydrate (80%) 50.06 3.00 176.4 g 1.76 kg Nucleophile

| Methanol (MeOH) | 32.04 | 8 Vol | 800 mL | 8.0 L | Solvent (Stage 2) |

Table 2: Yield and Thermodynamic Profiles Across Scales

Scale Stage 1 Yield (%) Stage 2 Yield (%) Overall Yield (%) Max Exotherm Temp
10 g 96% 92% 88.3% 12°C
100 g 95% 89% 84.5% 18°C

| 1.0 kg | 93% | 88% | 81.8% | 24°C |

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl piperidine-1-carboxylate
  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen for 15 minutes. Charge the reactor with Dichloromethane (DCM) (10 Vol) and Piperidine (1.0 eq).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) to the stirring solution.

  • Cooling: Circulate chilled glycol through the reactor jacket to bring the internal reaction temperature to 0°C to 5°C.

  • Acylation: Charge Ethyl Chloroformate (1.1 eq) into a pressure-equalizing addition funnel. Add dropwise over 2 hours.

    • Causality: The reaction is highly exothermic. Dropwise addition ensures the internal temperature does not exceed 10°C, preventing the vaporization of DCM and minimizing the formation of bis-piperidine urea byproducts.

  • Agitation: Once addition is complete, remove the cooling and allow the mixture to stir for 2 hours at room temperature (20-25°C).

  • Workup & Phase Separation: Quench the reaction with saturated aqueous NaHCO3​ (5 Vol). Separate the organic layer. Wash the organic layer with 1N HCl (5 Vol).

    • Causality: The HCl wash removes unreacted basic amines (TEA and residual piperidine) into the aqueous phase as water-soluble hydrochloride salts, preventing basic impurities from interfering with downstream hydrazinolysis.

  • Concentration: Wash with brine (5 Vol), dry over anhydrous Na2​SO4​ , and distill the organic layer under reduced pressure (35°C, 100 mbar) to yield the intermediate as a pale yellow oil.

Stage 2: Hydrazinolysis to Piperidine-1-carbohydrazide
  • Solvent Swap: To the crude oil from Stage 1, add Methanol (8 Vol) directly into the reactor and agitate to achieve a homogenous solution.

  • Hydrazine Addition: Add Hydrazine Hydrate (80% aqueous, 3.0 eq) in a single portion at room temperature.

    • Causality: A large molar excess (3.0 eq) of hydrazine is strictly required to drive the equilibrium forward and prevent the formation of symmetric carbohydrazide dimers (a side reaction where one hydrazine molecule reacts with two ester molecules).

  • Reflux: Heat the reactor jacket to bring the internal temperature to 65°C (reflux) and maintain for 6-8 hours.

  • Crystallization: Once IPC 2 (see Section 6) confirms reaction completion, cool the reactor to 0°C to 5°C at a controlled rate of 10°C/hour.

    • Causality: A slow, controlled cooling ramp promotes the growth of large, high-purity crystals and prevents the occlusion of unreacted hydrazine or methanol within the crystal lattice.

  • Filtration & Drying: Filter the resulting white slurry through a Nutsche filter. Wash the filter cake with ice-cold methanol (2 Vol) to displace residual hydrazine. Dry under vacuum at 45°C for 12 hours to afford Piperidine-1-carbohydrazide as a white crystalline solid.

In-Process Controls (IPC) & Self-Validation System

To guarantee that the protocol acts as a self-validating system, the following analytical checkpoints must be met before proceeding. Proceeding without meeting these criteria will cause critical downstream failures or unsafe accumulation of energetic intermediates.

Table 3: IPC Specifications and Corrective Actions

Stage Analytical Method Target Analyte Acceptance Criteria Corrective Action if Failed
IPC 1 (Post-Acylation) GC-FID Piperidine < 1.0% Area Add 0.05 eq Ethyl Chloroformate, stir 1 hr.
IPC 2 (Post-Reflux) HPLC-UV (210 nm) Ethyl piperidine-1-carboxylate < 0.5% Area Maintain reflux for an additional 2 hrs.

| Release (Final API) | Melting Point | Piperidine-1-carbohydrazide | 105°C - 108°C | Recrystallize from hot Methanol/Ethyl Acetate. |

References

  • Title: Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells Source: Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides Source: Oriental Journal of Chemistry URL: [Link]

Method

Application Note: Preparation, Isolation, and Characterization of Piperidine-1-Carbohydrazide Schiff Bases

Executive Summary Schiff bases (hydrazones) derived from piperidine-1-carbohydrazide represent a highly versatile class of pharmacophores in modern drug discovery. Characterized by the presence of an azomethine (-C=N-) f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Schiff bases (hydrazones) derived from piperidine-1-carbohydrazide represent a highly versatile class of pharmacophores in modern drug discovery. Characterized by the presence of an azomethine (-C=N-) functional group, these compounds exhibit potent biological activities, including antimicrobial, anticancer, and antioxidant properties[1]. Recent structural activity relationship (SAR) studies have highlighted their efficacy as Histone Deacetylase 8 (HDAC-8) inhibitors[2] and potent acetylcholinesterase (AChE) inhibitors[3]. This application note provides a self-validating, step-by-step protocol for the synthesis, isolation, and purification of piperidine-1-carbohydrazide Schiff bases, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Biological Significance

The synthesis of a Schiff base from piperidine-1-carbohydrazide and an aromatic aldehyde is fundamentally a nucleophilic addition-elimination reaction. The primary amine (-NH₂) of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde[1].

Causality of Acid Catalysis: The reaction is highly dependent on pH. The addition of a catalytic amount of glacial acetic acid is critical; it protonates the carbonyl oxygen, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This amplifies the electrophilicity of the carbonyl carbon, preventing the reaction from stalling at the hemiaminal intermediate stage and driving the dehydration step to form the stable azomethine bond[4].

Mechanism N1 Carbonyl Protonation (AcOH Catalyst) N2 Nucleophilic Attack (by Hydrazide -NH2) N1->N2 Enhances Electrophilicity N3 Hemiaminal Intermediate Formation N2->N3 N4 Dehydration (- H2O) N3->N4 Acid-Driven N5 Azomethine (-C=N-) Schiff Base N4->N5

Mechanistic pathway of acid-catalyzed azomethine bond formation.

Materials and Reagents

  • Precursor: Piperidine-1-carbohydrazide (10 mmol, 1.43 g)

  • Electrophiles: Aromatic aldehydes (e.g., Benzaldehyde, 2-Hydroxybenzaldehyde, 4-Chlorobenzaldehyde) (10 mmol)

  • Solvent: Absolute Ethanol (Analytical Grade)

  • Catalyst: Glacial Acetic Acid

  • TLC Mobile Phase: Hexane and Ethyl Acetate

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic hotplate stirrer, Büchner funnel, melting point apparatus.

Experimental Protocol

The following workflow is designed as a self-validating system to ensure high yield and purity.

Workflow A Piperidine-1-carbohydrazide (10 mmol) B Aromatic Aldehyde (10 mmol) C Reflux in Absolute EtOH (Glacial AcOH Catalyst, 3-4h) D TLC Validation (Hexane:EtOAc 6:4) C->D Monitor E Ice Bath Precipitation (0-4°C, 30 min) D->E Complete F Vacuum Filtration & Recrystallization E->F Isolate G Pure Schiff Base (Hydrazone) F->G Purify AB AB AB->C

Experimental workflow for the synthesis and isolation of Schiff bases.

Phase 1: Condensation Reaction
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of piperidine-1-carbohydrazide in 30 mL of absolute ethanol[1].

    • Causality of Solvent Choice: Absolute ethanol solubilizes both precursors at reflux temperatures but allows the less soluble Schiff base product to selectively crystallize upon cooling, driving the equilibrium forward via Le Chatelier's principle.

  • Electrophile Addition: Add 10 mmol of the selected aromatic aldehyde to the stirring solution.

  • Catalysis: Introduce 2-3 drops of glacial acetic acid to the reaction mixture[1].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring for 3-4 hours[1].

Phase 2: Self-Validating In-Process Control
  • TLC Monitoring: After 3 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4 v/v) mobile phase[4].

    • Validation Check: The complete disappearance of the aldehyde spot under UV light (254 nm) confirms that the limiting reagent is fully consumed. Do not proceed to isolation until this condition is met, as unreacted aldehyde will co-precipitate and contaminate the final product.

Phase 3: Isolation and Purification
  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0-4°C) for 30 minutes.

    • Causality: Rapid cooling decreases the kinetic energy of the solvent molecules, forcing the hydrophobic azomethine product out of the solution matrix to form a crude precipitate.

  • Filtration: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to flush out residual trace impurities.

  • Recrystallization: Dissolve the crude product in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature to yield high-purity crystals[4].

  • Drying: Dry the purified Schiff base in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Quantitative Data & Characterization

The structure of the synthesized Schiff bases must be confirmed via spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR)[1]. The table below summarizes representative quantitative data, including yields, melting points, and benchmarked biological activities for synthesized derivatives.

Compound DerivativeAldehyde PrecursorYield (%)Melting Point (°C)Key Biological Activity (IC₅₀)
Derivative 1 Benzaldehyde82179-180DPPH Scavenging: ~40 μM[5]
Derivative 2 2-Hydroxybenzaldehyde85192-194HDAC-8 Inhibition: 58.89 nM[2]
Derivative 3 4-Chlorobenzaldehyde78210-212AChE Inhibition: 16.11 nM[3]

Note: Derivative 2 demonstrates significant apoptotic potential in human cervical cancer cells by specifically targeting and chelating zinc ions within the HDAC-8 active site[2]. Derivative 3 exhibits excellent inhibitory activity against acetylcholinesterase, positioning it as a candidate for neuroprotective drug development[3].

References

  • Title: Synthesis of Novel Schiff Bases with Piperidine Rings and Investigation of Their Antioxidant Capacities and Anticholinesterase and Carbonic Anhydrase Enzyme Inhibition Properties Source: ResearchGate URL: [Link]

  • Title: A base mediated synthesis and characterization of some pyridine-3-carbohydrazides Source: Scholars Research Library URL: [Link]

  • Title: Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells Source: ResearchGate URL: [Link]

  • Title: Synthesis and Evaluation of Bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents Source: PubMed (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Piperidine-1-carbohydrazide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of Piperidine-1-carbohydrazide (also known as 1-piperidinecarbohydrazide).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of Piperidine-1-carbohydrazide (also known as 1-piperidinecarbohydrazide). While the theoretical transformation from a piperidine carbamate to a carbohydrazide appears straightforward, the reality of the bench involves stalled kinetics, competing nucleophiles, and product loss during isolation.

This guide deconstructs the mechanistic bottlenecks of this transformation and provides a self-validating troubleshooting framework to ensure high-yielding, reproducible batches.

Mechanistic Pathway & Failure Points

To troubleshoot low yields, we must map the exact points where the reaction deviates from the intended pathway. The diagram below illustrates the standard synthesis route alongside the two most common failure modes: stoichiometric side-reactions and isolation losses.

G cluster_0 Synthesis Pathway & Failure Points P Piperidine I Ethyl piperidine- 1-carboxylate P->I Acylation Prod Piperidine-1- carbohydrazide I->Prod Hydrazinolysis (Reflux) Side1 Bis-hydrazide Byproduct I->Side1 Low N2H4 Ratio H Hydrazine Hydrate H->Prod Prod->Side1 Reacts with intermediate Loss Product Loss (Aqueous Phase) Prod->Loss Aqueous Workup

Mechanistic workflow of Piperidine-1-carbohydrazide synthesis highlighting critical failure points.

Substrate Reactivity Profiling

The root cause of a low yield often begins with the choice of the acylating intermediate. Carbamates are highly stable, and their electrophilicity dictates the kinetic barrier of the subsequent hydrazinolysis.

Table 1: Comparison of Acylating Intermediates for Piperidine-1-carbohydrazide Synthesis

IntermediateCarbonyl ElectrophilicityHydrazine Equivalents RequiredTypical YieldRisk of Bis-hydrazideSafety / Handling
Piperidine-1-carbonyl chloride Very High2.0 - 3.085–95%LowHigh (Requires Phosgene/Triphosgene)
Phenyl piperidine-1-carboxylate High3.0 - 5.075–85%Low-MediumModerate (Phenol byproduct generation)
Ethyl piperidine-1-carboxylate Low10.0 - 15.040–70%HighLow (Safest and most common route)

Troubleshooting FAQs

Q1: I am using ethyl piperidine-1-carboxylate, but the reaction stalls at 40-50% conversion even after 24 hours of reflux in ethanol. Why?

The Causality: Carbamates possess strong resonance stabilization. The lone pair on the piperidine nitrogen delocalizes into the carbonyl group, significantly reducing the electrophilicity of the carbonyl carbon compared to standard esters. To overcome this high activation energy barrier, standard stoichiometric amounts of hydrazine are entirely insufficient[1]. The Solution: You must overwhelm the system thermodynamically. Use a massive excess of hydrazine hydrate (10–15 equivalents) and consider running the reaction neat (without ethanol) at 90–100 °C. The excess hydrazine shifts the equilibrium and accelerates the nucleophilic acyl substitution[2].

Q2: LCMS shows a major non-polar byproduct that dominates the reaction mixture. What is it and how do I prevent it?

The Causality: This byproduct is almost certainly 1,5-di(piperidin-1-yl)carbonohydrazide. It forms when the primary amine of your newly synthesized piperidine-1-carbohydrazide acts as a nucleophile and attacks unreacted ethyl piperidine-1-carboxylate. Because the product is structurally a semicarbazide derivative, its terminal nitrogen is highly nucleophilic. The Solution: This side reaction occurs when the local concentration of hydrazine drops, allowing the product to compete for the electrophile. Maintain a high concentration of hydrazine and reverse the order of addition : add the carbamate dropwise to the heated hydrazine, rather than the other way around. This ensures hydrazine remains the statistically dominant nucleophile at all times.

Q3: The reaction shows 100% conversion, but after an aqueous extraction (DCM/Water), my isolated yield is less than 30%. Where is the product?

The Causality: Piperidine-1-carbohydrazide is exceptionally polar. The combination of the secondary amine ring and the carbohydrazide moiety creates a molecule with extensive hydrogen-bonding capabilities. During liquid-liquid extraction, it partitions heavily into the aqueous phase, leading to massive product loss[3]. The Solution: Do not use aqueous workup. Terminate the reaction by concentrating the mixture under reduced pressure to remove the ethanol and excess hydrazine hydrate. Isolate the product via trituration or recrystallization (see protocol below).

Optimized Experimental Protocol: Synthesis via Ethyl Carbamate

This protocol is designed as a self-validating system. By utilizing neat conditions and a non-aqueous isolation strategy, we eliminate the primary causes of low yield.

Step 1: Preparation & Setup In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (80% or 98% aqueous, 150 mmol, 15 eq.). Note: Hydrazine is toxic and volatile; ensure this is performed in a well-ventilated fume hood.

Step 2: Controlled Addition (Causality Checkpoint) Heat the hydrazine to 80 °C. Slowly add ethyl piperidine-1-carboxylate (10 mmol, 1 eq.) dropwise over 15–20 minutes. Why? Dropwise addition into a massive excess of hydrazine ensures the newly formed product is statistically outcompeted by hydrazine, completely preventing the formation of the bis-hydrazide byproduct.

Step 3: Reflux & Self-Validation Increase the temperature to 100 °C and stir vigorously for 12–16 hours. Self-Validation Step: Before proceeding to workup, spot the reaction mixture on a TLC plate (10% MeOH in DCM, Ninhydrin stain). The complete disappearance of the UV-active/Ninhydrin-negative carbamate spot validates that the thermodynamic barrier has been overcome. Do not proceed until conversion is >95%.

Step 4: Non-Aqueous Concentration Cool the reaction to room temperature. Transfer to a rotary evaporator. Remove the excess hydrazine hydrate under high vacuum (water bath at 50–60 °C). Ensure your pump is protected with a secondary cold trap to capture hydrazine vapors.

Step 5: Trituration & Isolation The crude residue will appear as a viscous oil or semi-solid. Add 10–15 mL of cold diethyl ether and triturate vigorously with a glass rod until a white crystalline solid forms. Filter the solid under vacuum, wash with an additional 5 mL of ice-cold ether, and dry under high vacuum to afford pure piperidine-1-carbohydrazide.

References

  • Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists , nih.gov[Link]

  • Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides , orientjchem.org[Link]

  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a), 4-oxopiperidine-1-carbohydrazide (b)... , researchgate.net[Link]

Sources

Optimization

Piperidine-1-carbohydrazide (P1C) Technical Support Center: Solvent Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Piperidine-1-carbohydrazide (CAS: 17696-90-1). This portal is designed for researchers, medicinal chemists, and drug development professionals working on targeted protein degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine-1-carbohydrazide (CAS: 17696-90-1). This portal is designed for researchers, medicinal chemists, and drug development professionals working on targeted protein degradation (PROTACs), HDAC inhibitors, and novel heterocycle synthesis.

Frequently Asked Questions (FAQs): Fundamental Solubility Principles

Q1: Why is Piperidine-1-carbohydrazide challenging to dissolve in standard non-polar organic solvents? A: The difficulty arises from the compound's structural dichotomy. While the piperidine ring is relatively lipophilic, the carbohydrazide moiety (-NH-NH-CO-) acts as both a strong hydrogen bond donor and acceptor. This leads to a robust intermolecular hydrogen-bonded crystal lattice, evidenced by its high melting point of 188–190 °C. Consequently, non-polar solvents (like hexane or toluene) lack the dielectric constant and hydrogen-bonding capacity required to disrupt this lattice. Optimal dissolution requires protic solvents (e.g., Ethanol, Water) or highly polar aprotic solvents (e.g., DMSO) that can effectively solvate the carbohydrazide backbone.

Q2: What are the best baseline solvents for preparing stable stock solutions? A: For biological assays, DMSO is the gold standard for preparing concentrated stock solutions (up to 50-100 mM), which can then be diluted into aqueous buffers. For synthetic applications, Ethanol and Water are highly effective primary solvents.

Troubleshooting Guide: Application-Specific Solvent Optimization

Scenario A: Poor Yields in Mitsunobu-Type Reactions

Issue: When using Piperidine-1-carbohydrazide derivatives as pronucleophiles or azo-reagents in Mitsunobu reactions, users often report low yields or precipitation when using Dichloromethane (DCM) or Toluene. Root Cause & Solution: The polarity and stabilizing capacity of the solvent directly impact the formation and solubility of the betaine intermediate. Studies on basic amine pronucleophiles have demonstrated that 1 is vastly superior to DCM, Toluene, Acetonitrile, and Chloroform[1]. DCE provides the optimal balance of polarizability and boiling point, keeping the reactive intermediates in solution and driving the reaction to >85% yield at room temperature[1]. Actionable Step: Switch your reaction solvent to anhydrous DCE and ensure the reaction is run at room temperature with a slight excess of the phosphine reagent.

Scenario B: Linker Assembly for PROTACs

Issue: Incomplete conversion during the synthesis of Cereblon-based E3 ligase ligand-linkers (PROTACs) utilizing piperidine-1-carbohydrazide building blocks. Root Cause & Solution: PROTAC synthesis often utilizes miniaturized "direct-to-biology" high-throughput chemistry[2]. While Tetrahydrofuran (THF) is a common choice, it can lead to stalled reactions after 4 hours due to intermediate precipitation. Transitioning to a 2 or pure DMSO enhances the solubility of the highly polar carbohydrazide-linker intermediates, achieving up to 88% crude yield without observable by-products[2].

Scenario C: Crystallization and Metal Complexation Failures

Issue: Inability to obtain high-quality single crystals for X-ray diffraction or metal complexation (e.g., Cu(II), Ni(II) complexes). Root Cause & Solution: Rapid precipitation in pure ethanol can yield amorphous powders rather than ordered crystals. A binary solvent system is required to balance solubility and evaporation rate. A3 system is highly recommended[3]. Methanol disrupts the hydrogen bonds to dissolve the compound, while the volatile chloroform acts as an anti-solvent during slow evaporation, promoting controlled nucleation and the formation of high-quality crystals (e.g., for piperidine hydroxamate scaffolds)[3].

Quantitative Data Presentation

Table 1: Solvent Compatibility and Performance Matrix for Piperidine-1-carbohydrazide

Solvent SystemDielectric Constant (ε)Solubility ProfilePrimary ApplicationPerformance Notes
Water 80.1HighBaseline / BuffersExcellent for stock solutions; requires pH monitoring.
Ethanol 24.5HighRecrystallizationStandard protic solvent; disrupts H-bonded lattice.
DMSO 46.7Very HighPROTACs / Bio-assaysIdeal for "direct-to-biology" high-throughput screening.
1,2-Dichloroethane (DCE) 10.4ModerateMitsunobu ReactionsSuperior to DCM/Toluene; stabilizes polar intermediates.
Methanol:Chloroform (1:1) ~19.0 (mixed)Moderate-HighCrystallizationBalances solvation (MeOH) and controlled precipitation (CHCl3).
Toluene 2.4LowNot RecommendedFails to disrupt the carbohydrazide crystal lattice.

Experimental Protocol: Standardized Solubility Screening & Equilibration

To establish a self-validating system for your specific derivative, follow this rigorous equilibration protocol. This ensures that the measured solubility is thermodynamically stable and not a kinetic artifact.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 50 mg of Piperidine-1-carbohydrazide into a clean, dry 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DCE or DMSO). Seal the vial tightly with a PTFE-lined cap to prevent evaporation.

  • Equilibration (The Critical Step): Place the vial in a thermostatically controlled shaker at 25 °C. Agitate at 500 RPM for a minimum of 24 to 48 hours. Causality: Carbohydrazides can exhibit slow dissolution kinetics; premature sampling leads to underestimation of true thermodynamic solubility[4].

  • Phase Separation: Cease agitation and allow the suspension to settle for 2 hours[4].

  • Filtration: Carefully withdraw 0.5 mL of the supernatant using a syringe. Immediately filter the sample through a4 into a pre-weighed vial[4]. Causality: PTFE is chemically inert and prevents microcrystals from skewing quantitative analysis[4].

  • Quantification: Evaporate the solvent under a gentle stream of nitrogen (gravimetric analysis) or dilute the filtrate for HPLC-UV quantification against a known calibration curve[4].

Workflow Visualization

The following decision-tree diagram illustrates the logical workflow for selecting the optimal solvent system based on your downstream experimental requirements.

SolventSelection Start Piperidine-1-carbohydrazide Solubility Optimization App Determine Downstream Application Start->App Syn Chemical Synthesis (e.g., Mitsunobu, PROTACs) App->Syn Synthesis Bio Biological Assays (e.g., HDAC Inhibition) App->Bio In Vitro/In Vivo Cryst Crystallization / Metal Complexation App->Cryst Structural Studies Syn_1 Mitsunobu: Use DCE PROTACs: Use DMSO/H2O Syn->Syn_1 Bio_1 Stock in DMSO, Dilute in Aqueous Buffer Bio->Bio_1 Cryst_1 Methanol:Chloroform (1:1) or Hot Ethanol Cryst->Cryst_1

Decision workflow for optimizing Piperidine-1-carbohydrazide solvent selection by application.

References

  • Guidechem. "N'-(piperidin-1-ylcarbonyl)piperidine-1-carbohydrazide 17696-90-1." Guidechem Chemical Database.

  • ACS Publications. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles." American Chemical Society. 1

  • University of Wisconsin–Madison. "Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation." UW-Madison Repositories. 2

  • ResearchGate. "Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells." ResearchGate. 3

  • Benchchem. "The Solubility of Thiocarbohydrazide: A Technical Guide for Researchers." Benchchem Technical Support. 4

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of Piperidine-1-carbohydrazide

Welcome to the technical support guide for Piperidine-1-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Piperidine-1-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. Piperidine-1-carbohydrazide, due to its specific functional groups, requires careful handling and storage to prevent degradation. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and reliability of your compound.

Section 1: Understanding the Instability of Piperidine-1-carbohydrazide

The chemical structure of Piperidine-1-carbohydrazide contains two key functional moieties that are susceptible to degradation: the hydrazide group and the piperidine ring . Understanding these vulnerabilities is the first step toward preventing compound degradation.

The primary degradation pathways are hydrolysis and oxidation .[1]

  • Hydrolysis: The carbohydrazide functional group can undergo hydrolysis, a reaction with water that cleaves the C-N bond. This process is significantly accelerated by the presence of acids or bases. The degradation products are typically piperidine-1-carboxylic acid and hydrazine.[1]

  • Oxidation: The hydrazide group is sensitive to oxidation.[1] This reaction can be catalyzed by atmospheric oxygen, trace metal ions (like iron or copper), and exposure to light.[1][2] Oxidation leads to a variety of degradation products and a loss of the compound's desired reactivity.

Diagram of Primary Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A Piperidine-1-carbohydrazide (Stable Form) B Piperidine-1-carboxylic acid + Hydrazine A->B  H₂O (Moisture)  Acidic or Basic Conditions C Various Oxidized Products A->C  Atmospheric O₂  Trace Metal Ions  UV Light Exposure

Caption: Key degradation routes for Piperidine-1-carbohydrazide.

Section 2: Recommended Storage Protocols

Proper storage is the most critical factor in preventing degradation. The optimal conditions differ for the compound in its solid state versus in solution.

Summary of Storage Conditions
ParameterSolid State StorageSolution StorageRationale
Temperature 2-8°C[3]-20°C to -80°C [1]Low temperatures significantly slow the rate of all chemical degradation reactions.[1][3]
Atmosphere Tightly sealed container in a desiccatorStore under an inert atmosphere (Argon or Nitrogen)[1]Prevents exposure to atmospheric moisture (hydrolysis) and oxygen (oxidation).[1][2][4]
Light Store in an amber glass vial or opaque container[1]Use amber vials or wrap clear vials in aluminum foil[1]Protects the light-sensitive hydrazide moiety from photocatalytic degradation.[1]
Container Tightly sealed, inert glass or HDPE container[5]Borosilicate glass or polypropylene vials with tight-fitting capsPrevents contamination and exposure to air and moisture. Avoids materials that may leach catalytic metals.[2]
Protocol: Preparation and Storage of Stock Solutions

Storing the compound in solution is convenient but increases the risk of degradation. Following this protocol will maximize the stability of your stock solutions.

  • Solvent Selection: Choose a high-purity, anhydrous grade solvent appropriate for your experiment (e.g., DMSO, Methanol).[1]

  • Degas the Solvent: Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, a key driver of oxidation.[1]

  • Preparation: In a clean, dry glass vial, quickly weigh the desired amount of Piperidine-1-carbohydrazide. Add the degassed solvent to achieve the target concentration. Cap the vial immediately.

  • Dissolution: Gently vortex or sonicate at room temperature until the solid is fully dissolved. Avoid heating the solution, as this can accelerate degradation.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped vials. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk solution to air each time it is used.

  • Inert Gas Blanket: Before sealing each aliquot for storage, flush the headspace of the vial with argon or nitrogen.

  • Storage: Promptly place the sealed aliquots in a freezer at -20°C or, for longer-term storage, -80°C.[1]

Workflow for Preparing Stable Stock Solutions

start Start weigh 1. Weigh Compound in Dry Vial start->weigh degas 2. Degas Anhydrous Solvent with N₂/Ar weigh->degas dissolve 3. Add Solvent & Dissolve (No Heat) degas->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot blanket 5. Flush Headspace with N₂/Ar aliquot->blanket store 6. Store Immediately at -20°C or -80°C blanket->store end End store->end

Caption: Protocol for preparing and storing stock solutions.

Section 3: Troubleshooting Guide

SymptomPotential Cause(s)Recommended Action(s)
Loss of Compound Activity or Inconsistent Results Degradation of the compound (hydrolysis or oxidation) in solid state or solution.[1]Prepare fresh solutions before use. [1]• For solids, purchase new material if it has been stored improperly or for an extended period.• Implement a routine stability check on your stock solutions (See Section 5).
Discoloration of Solid (e.g., yellowing) Oxidation of the hydrazide moiety or reaction with atmospheric contaminants.• Discard the material. This is a visible sign of degradation.• Ensure future batches are stored under an inert atmosphere or in a desiccator.
Precipitation in a Frozen Stock Solution Poor solubility at low temperatures or solvent evaporation from a poorly sealed vial.• Allow the aliquot to warm to room temperature and vortex to see if it redissolves.• If it does not redissolve, the concentration may have changed; it is best to discard the aliquot.• Ensure vial caps are sealed tightly before freezing.
pH Shift in Unbuffered Solutions Hydrolysis can release basic (hydrazine) or acidic (carboxylic acid) byproducts.• Use buffered solutions when experimentally permissible, ideally around a neutral pH (6-8).[1]• Prepare solutions fresh to minimize the impact of degradation byproducts.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of solid Piperidine-1-carbohydrazide? A1: When stored under ideal conditions (2-8°C, dry, dark, tightly sealed), the solid compound is expected to be stable for several years. However, some degradation may become noticeable after 2-3 years.[3] We strongly recommend performing a quality control check (e.g., HPLC) on any material that has been stored for over a year before use in a critical experiment.

Q2: How many times can I freeze and thaw a stock solution aliquot? A2: Ideally, zero. Each freeze-thaw cycle exposes the solution to temperature fluctuations and potential atmospheric contamination when the vial is opened. This is why preparing single-use aliquots is the most robust strategy for ensuring experimental consistency.

Q3: What analytical method is best for detecting degradation? A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent and widely accessible method for assessing purity.[6] It can separate the parent compound from its potential degradation products, allowing for quantification of purity over time. For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and ability to provide structural information.[6]

Q4: Are there any chemicals I should avoid storing near Piperidine-1-carbohydrazide? A4: Yes. Due to its hydrazide and piperidine nature, it should be stored away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][7] Contact with these materials can cause vigorous and potentially hazardous reactions. Also, avoid storage in areas where contact with metals like copper, lead, or iron is possible, as they can catalyze oxidation.[2]

Section 5: Protocol for Compound Stability Assessment

To ensure the integrity of your results, a self-validating stability study is recommended for stock solutions stored over time.

Experimental Protocol: HPLC-Based Stability Study
  • Prepare Stock Solution: Prepare a stock solution of Piperidine-1-carbohydrazide in your chosen solvent as described in the Section 2 protocol.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system.[1]

  • Data Acquisition (T=0): Obtain the chromatogram and record the peak area of the main compound peak. This serves as your baseline (100% purity).

  • Storage: Store the remaining aliquots under your intended storage conditions (e.g., -20°C).

  • Time-Point Analysis (T=x): At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage. Allow it to warm to room temperature.

  • Data Acquisition (T=x): Inject the sample into the HPLC system using the exact same method as the T=0 analysis. Record the peak area of the parent compound and note any new peaks that appear (potential degradation products).

  • Purity Calculation: Calculate the relative purity at each time point using the formula: % Purity = (Peak Area at T=x / Peak Area at T=0) * 100

  • Evaluation: A loss of purity greater than 5% typically indicates significant degradation, and the stock solution should be discarded.

Workflow for Stability Assessment

start Start prep 1. Prepare Fresh Stock Solution start->prep t0 2. Analyze via HPLC (T=0) Record Peak Area prep->t0 store 3. Store Aliquots Under Test Conditions t0->store tx 4. At Interval (T=x), Analyze One Aliquot store->tx compare 5. Compare Peak Areas & Calculate Purity tx->compare decision Purity >95%? compare->decision continue_storage Continue Storage & Testing decision->continue_storage Yes discard Discard Stock decision->discard No continue_storage->tx

Caption: Workflow for conducting a time-point stability study.

References

  • Reddit. (2021, February 11). Storage of Boc-hydrazide. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • Sdfine. hydrazine hydrate 80%. Available at: [Link]

  • AmericanBio. (2015, February 23). PIPERIDINE Safety Data Sheet. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%. Available at: [Link]

  • PENTA. (2024, October 21). Hydrazine monohydrate Safety Data Sheet. Available at: [Link]

  • Poupin, P., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187-3193. Available at: [Link]

  • Eastchem. (2025, August 25). Common Applications and Maintenance of Hydrazine Hydrate. Available at: [Link]

  • ResearchGate. Piperidine degradation by M. aurum MO1. Available at: [Link]

  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. Available at: [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS. Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying Piperidine-1-carbohydrazide from Hydrazine Impurities

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of high-purity carbohydrazides. Synthesizing Piperidine-1-carbohydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of high-purity carbohydrazides. Synthesizing Piperidine-1-carbohydrazide typically requires an excess of hydrazine hydrate to drive the reaction to completion and prevent the formation of symmetric bis-carbohydrazides.

However, hydrazine is a highly polar, basic, and notoriously genotoxic impurity that can induce DNA strand breaks[1]. Because Piperidine-1-carbohydrazide shares a similar polarity and basicity, removing unreacted hydrazine requires exploiting subtle thermodynamic and solubility differences rather than relying on standard aqueous extractions. This guide provides the causality behind these separation challenges and field-proven, self-validating protocols to achieve high-purity product.

Part 1: Troubleshooting & FAQs

Q1: Why does simple rotary evaporation fail to remove all the hydrazine hydrate from my crude Piperidine-1-carbohydrazide? Causality & Expert Insight: Hydrazine hydrate ( N2​H4​⋅H2​O ) has a boiling point of approximately 119 °C and forms a strongly hydrogen-bonded network. While bulk reaction solvents (like ethanol) can be removed easily under vacuum, residual hydrazine tightly associates with the basic nitrogen and the carbonyl oxygen of the Piperidine-1-carbohydrazide product via hydrogen bonding. Standard rotary evaporation—even at elevated temperatures of 60–70 °C—will leave trapped hydrazine in the resulting syrup[2]. To break these intermolecular forces, you must disrupt the hydrogen-bonding network using an azeotrope.

Q2: I cannot perform aqueous extractions because my product is highly water-soluble. What is the best method for bulk hydrazine removal? Causality & Expert Insight: Because both Piperidine-1-carbohydrazide and hydrazine are highly water-soluble, traditional aqueous workups lead to massive product loss. The most reliable method for bulk removal is azeotropic distillation using a non-polar solvent like xylene or toluene[2]. Xylene forms a low-boiling azeotrope with hydrazine and water, allowing you to strip the hydrazine at lower temperatures without thermally degrading the carbohydrazide. For smaller scales, drying the crude mixture under a continuous stream of nitrogen gas overnight is also highly effective[3].

Q3: How do I achieve ppm-level clearance of hydrazine to meet API genotoxic impurity guidelines (ICH M7)? Causality & Expert Insight: Azeotropic removal handles the bulk impurity, but trace genotoxic clearance requires selective crystallization. Carbohydrazides can be crystallized from cold short-chain alcohols[4]. Hydrazine hydrate remains highly miscible in cold methanol or ethanol, whereas Piperidine-1-carbohydrazide will precipitate out of solution. A final step of deep vacuum drying (e.g., 0.5 mm Hg at 45 °C) ensures the sublimation of any volatile hydrazine trapped within the crystal lattice[4].

Part 2: Quantitative Data & Separation Logic

To design a self-validating purification system, we must analyze the physicochemical properties that enable the separation of these two closely related compounds.

Property / ComponentPiperidine-1-carbohydrazideHydrazine HydrateSeparation Strategy
Physical State (RT) SolidLiquidCrystallization / Filtration
Boiling Point > 250 °C (Decomposes)~119 °CVacuum Distillation / Azeotrope
Solubility in Xylene InsolubleForms AzeotropeAzeotropic stripping of Hydrazine
Solubility in Cold EtOH Low (Precipitates)High (Miscible)Selective Crystallization
Toxicity Profile Target API / IntermediateGenotoxic (Limit < 2 ppm)Requires rigorous trace clearance

Table 1: Physicochemical comparison guiding the purification strategy.

Part 3: Self-Validating Experimental Protocols

Protocol A: Bulk Hydrazine Removal via Azeotropic Distillation

Purpose: To remove >95% of excess hydrazine without thermal degradation of the product.

  • Concentration: Transfer the crude reaction mixture to a round-bottom flask. Remove the primary reaction solvent (e.g., ethanol or methanol) via rotary evaporation at 40 °C.

  • Azeotropic Addition: Add 5 volumes (relative to the estimated crude mass) of Xylene to the flask[2].

  • Distillation: Evaporate under reduced pressure (rotary evaporator) at 60 °C. The xylene will co-distill with the hydrazine hydrate, breaking the hydrogen-bonded network.

  • Validation Check: Repeat the xylene addition and evaporation 2 to 3 times. The system is self-validating: you will observe the crude residue transition from a viscous, sticky syrup to a semi-solid as the plasticizing hydrazine is removed.

  • Nitrogen Sweep (Optional for small scale): If the residue remains slightly tacky, place the semi-solid under a gentle stream of nitrogen gas overnight in a fume hood to drive off residual volatile amines[3].

Protocol B: Trace Clearance via Selective Recrystallization

Purpose: To achieve < 2 ppm hydrazine levels for downstream pharmaceutical use.

  • Dissolution: Dissolve the semi-solid crude Piperidine-1-carbohydrazide in a minimum amount of hot ethanol (approx. 60–70 °C).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize crystal yield. The unreacted hydrazine remains dissolved in the mother liquor[4].

  • Filtration: Collect the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with a small volume of ice-cold methanol or ethanol. This physically displaces the hydrazine-rich mother liquor from the surface of the crystals[4].

  • Vacuum Drying (Critical Step): Transfer the crystals to a vacuum oven. Dry at 45 °C under deep vacuum (0.5 mm Hg) for 12–16 hours. This step is mandatory to pull out any trace hydrazine hydrate trapped within the crystal lattice[4].

  • Validation Check: Analyze the final solid via LC-MS/MS with in-situ derivatization (e.g., using p-tolualdehyde or acetone to form a detectable hydrazone) to confirm hydrazine levels are below the genotoxic threshold[1][5].

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Excess Hydrazine) Azeotrope Protocol A: Azeotropic Distillation (Add Xylene, Evap @ 60°C) Crude->Azeotrope Bulk Removal SemiSolid Semi-Solid Intermediate (~95% Hydrazine Removed) Azeotrope->SemiSolid Cryst Protocol B: Recrystallization (Dissolve in Hot EtOH, Cool to 0-5°C) SemiSolid->Cryst Trace Clearance Filtration Filtration & Cold Wash (Wash with Cold MeOH) Cryst->Filtration Drying Deep Vacuum Drying (45°C, 0.5 mm Hg, 16h) Filtration->Drying Retain Crystals Waste Mother Liquor Waste (Contains Trace Hydrazine) Filtration->Waste Discard Filtrate Pure Pure Piperidine-1-carbohydrazide (Hydrazine < 2 ppm) Drying->Pure Sublimation of Volatiles

Workflow for the systematic removal of genotoxic hydrazine from Piperidine-1-carbohydrazide.

References

  • Remove excess hydrazine hydrate? , ResearchGate, [Link]

  • Advice on working up a reaction using hydrazine hydrate as a solvent? , r/Chempros (Reddit), [Link]

  • Process for making carbohydrazide (US4496761A)
  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products , ResearchGate, [Link]

  • A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS , ResearchGate, [Link]

Sources

Troubleshooting

Overcoming steric hindrance in Piperidine-1-carbohydrazide reactions

Welcome to the Advanced Troubleshooting Guide for Piperidine-1-carbohydrazide conjugations. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields when incorporating this versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Piperidine-1-carbohydrazide conjugations. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields when incorporating this versatile hydrazine derivative into complex molecular architectures.

The primary culprit? Steric hindrance. The bulky chair conformation of the piperidine ring creates a substantial steric shield around the adjacent carbonyl and the terminal hydrazide (-NHNH₂). When paired with sterically demanding electrophiles, the activation energy for nucleophilic attack skyrockets.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers, ensuring high-yield, reproducible syntheses.

Mechanistic Workflow: Bypassing Steric Barriers

G A Piperidine-1-carbohydrazide + Bulky Electrophile B Reaction Pathway A->B C Hydrazone Formation (Ketones/Aldehydes) B->C D N-Alkylation (Alkyl Halides) B->D E Aniline Catalyst (10-20 mM) pH 5-7 Buffer C->E Steric Clash at Carbonyl F Phase-Transfer Catalysis Elevated Temp D->F Restricted N-N Rotation G Steric Hindrance Overcome High Yield Conjugate E->G F->G

Workflow for overcoming steric hindrance in Piperidine-1-carbohydrazide reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does Piperidine-1-carbohydrazide exhibit such low conversion rates when reacting with bulky ketones? A1: The issue lies in the transition state. The piperidine ring's steric bulk slows the initial nucleophilic attack of the hydrazide on the carbonyl carbon. Furthermore, the subsequent rate-limiting dehydration step (to form the stable hydrazone bond) is severely restricted by steric strain in the transition state[1]. To solve this, you must lower the activation energy of the dehydration step rather than just forcing the reaction with brute-force heating.

Q2: How can I chemically bypass this steric clash during hydrazone formation? A2: Implement nucleophilic catalysis using aniline. Adding aniline (10-20 mM) forms a highly reactive, less sterically hindered Schiff base intermediate with the bulky ketone[1]. The Piperidine-1-carbohydrazide then rapidly displaces the aniline. This transimination pathway is vastly faster than direct attack. Ensure your reaction is maintained at an optimal pH of 5 to 7[1]. At lower pH, the hydrazide protonates (losing nucleophilicity); at higher pH, the acid-catalyzed dehydration stalls[1].

Q3: I am attempting an N-alkylation of the hydrazide, but I'm getting multiple side products and low yields. What is happening? A3: Tertiary hydrazides like Piperidine-1-carbohydrazide experience restricted rotation around the N-N single bond, which can lead to transient atropisomeric properties and severe steric repulsion during alkylation[2]. To overcome this, transition to Phase-Transfer Catalysis (PTC). Using a phase-transfer catalyst (like an N-benzyl-quinidinium salt) at controlled temperatures allows the ammonium cation to associate favorably with the hydrazide anion, minimizing steric repulsion and directing the alkylation cleanly[2].

Q4: What solvents and buffers are strictly contraindicated? A4: Never use primary amine-containing buffers (such as Tris) for these reactions. Primary amines will aggressively compete with the Piperidine-1-carbohydrazide for the electrophile, leading to unwanted Schiff bases and plummeting your target yield[1]. For condensation reactions, ethanol is highly effective[3], while polar aprotic solvents (DMF, DMSO) or dioxane are preferred for cross-coupling or alkylations[4].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and yield when dealing with sterically hindered substrates.

Substrate TypeSteric HindranceRecommended CatalystSolvent / BufferTemp (°C)Expected Yield
Unhindered AldehydeLowNone requiredEthanol or Acetate (pH 6)20 - 25> 90%
Bulky Aryl KetoneHighAniline (10-20 mM)MES Buffer (pH 5.5)3775 - 85%
Hindered Alkyl HalideVery HighPhase-Transfer CatalystToluene / Water (PTC)5 - 2565 - 75%
Aryl ChlorideHighPd-Ligand (Cross-coupling)Carbonate Base / Dioxane80 - 10070 - 80%

Data synthesized from established hydrazide conjugation and alkylation protocols[1],[2],[4].

Self-Validating Protocol: Aniline-Catalyzed Hydrazone Formation with Bulky Ketones

This protocol is designed as a self-validating system. If a step fails, the observable indicators will immediately tell you which mechanistic variable (pH, concentration, or temperature) is off.

Step 1: Reagent Preparation & Baseline Check

  • Action: Dissolve Piperidine-1-carbohydrazide in a minimal volume of DMSO. Dilute with 100 mM MES buffer to achieve a 1.5-fold to 5-fold molar excess over your bulky carbonyl compound[1].

  • Validation: Check the pH of the final solution. It must read between 5.5 and 6.0. If it drops below 5.0, the hydrazide will protonate. Indicator of failure: LC-MS will show unreacted starting materials with zero intermediate formation. Adjust with 0.1 M NaOH if necessary.

Step 2: Catalytic Initiation

  • Action: Add aniline to the reaction mixture to achieve a final concentration of 10-20 mM[1].

  • Validation: The solution may slightly change color as the aniline forms a Schiff base with the ketone. Indicator of success: A rapid LC-MS check at t=15 mins should show the aniline-ketone intermediate mass.

Step 3: Substrate Addition & Incubation

  • Action: Introduce the bulky ketone substrate. Incubate the reaction mixture with gentle stirring at 37°C[1]. Elevating from room temperature to 37°C provides the thermodynamic push needed to overcome the sterically hindered transition state[1].

  • Validation: Monitor the reaction at t=2 hours and t=12 hours. Indicator of success: The aniline-ketone intermediate peak on the LC-MS will decrease, replaced by the Piperidine-1-carbohydrazide hydrazone conjugate mass.

Step 4: Purification & Quenching

  • Action: Once conversion plateaus (typically 12-24 hours for highly hindered substrates), quench the reaction by raising the pH to 8.0 using a mild bicarbonate solution, halting any further acid-catalyzed equilibrium shifts. Purify the conjugate using reverse-phase HPLC.

References[1] Impact of steric hindrance on m-PEG4-Hydrazide reactions

Sources

Optimization

Temperature optimization for Piperidine-1-carbohydrazide crystallization

Technical Support Center: Piperidine-1-carbohydrazide Crystallization & Temperature Optimization Welcome to the Technical Support Center for the crystallization of Piperidine-1-carbohydrazide and its functionalized deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Piperidine-1-carbohydrazide Crystallization & Temperature Optimization

Welcome to the Technical Support Center for the crystallization of Piperidine-1-carbohydrazide and its functionalized derivatives. Piperidine-1-carbohydrazide is a critical sp3-rich motif utilized in the synthesis of phenoxy acetyl carboxamides and various bioactive pharmaceutical intermediates.

Because this molecule features a highly polar hydrogen-bonding network (N-H, C=O) attached to a lipophilic piperidine ring, it is highly susceptible to rapid, uncontrolled nucleation in standard solvents like ethanol. This guide provides field-proven, thermodynamically grounded strategies for optimizing temperature profiles to ensure high polymorphic purity, narrow crystal size distribution (CSD), and the elimination of solvent inclusions.

Section 1: The Causality of Temperature in Crystallization (The "Why")

In pharmaceutical crystallization, simply lowering the temperature of a saturated solution is insufficient for producing high-quality active pharmaceutical ingredients (APIs). The relationship between temperature and supersaturation dictates the balance between nucleation (the birth of new crystals) and crystal growth (the addition of solute to existing crystal lattices).

  • The Problem with Linear Cooling: Applying a constant, linear cooling rate (e.g., 1.0 °C/min) to a Piperidine-1-carbohydrazide/ethanol solution causes supersaturation to spike early in the process. This triggers massive secondary nucleation, resulting in a fine, unfilterable powder with a broad CSD[1].

  • The Solution - Progressive Cooling & Temperature Cycling: By utilizing a progressive (cubic) cooling profile, the cooling rate is kept intentionally slow during the initial phase to favor crystal growth over nucleation. As the total available crystal surface area increases, the cooling rate can be safely accelerated[1]. Furthermore, introducing temperature cycling (alternating heating and cooling phases) induces Ostwald ripening. The heating phase dissolves thermodynamically unstable "fines" and flawed crystal surfaces, while the cooling phase redeposits the solute onto larger, stable crystals, effectively "healing" liquid inclusions[2][3].

Section 2: Step-by-Step Experimental Protocol

The following self-validating protocol utilizes internal seeding and temperature cycling to optimize the recrystallization of Piperidine-1-carbohydrazide in absolute ethanol[3].

Phase 1: Dissolution and MSZW Determination

  • Dissolution: Suspend crude Piperidine-1-carbohydrazide in absolute ethanol (typically 5-7 volumes). Heat the reactor to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved (the "Clear Point").

  • Equilibration: Hold the solution at 60 °C for 30 minutes to ensure the destruction of any sub-visible thermal history or ghost nuclei.

Phase 2: Internal Seeding & Progressive Cooling 3. Primary Cooling: Cool the solution linearly at a slow rate of 0.1 °C/min to 45 °C (entering the Metastable Zone Width, MSZW). 4. Seeding: Introduce 1-2% (w/w) of high-purity Piperidine-1-carbohydrazide seed crystals. Allow the seed bed to equilibrate for 60 minutes. This prevents spontaneous primary nucleation[3]. 5. Progressive Cooling: Initiate a progressive cooling profile down to 30 °C. Start at 0.05 °C/min and gradually increase the rate to 0.2 °C/min as the crystal mass grows.

Phase 3: Temperature Cycling (Ostwald Ripening) 6. Cycling Initiation: Once the suspension reaches 30 °C, initiate three continuous temperature cycles to eliminate fines and heal solvent inclusions. 7. Heating Stroke: Heat the suspension from 30 °C to 36 °C at a rate of 0.5 °C/min. Hold for 15 minutes to dissolve fines. 8. Cooling Stroke: Cool the suspension back to 30 °C at a rate of 0.3 °C/min. Hold for 15 minutes to allow solute integration onto the primary crystal lattice. 9. Final Isolation: After the final cycle, cool the suspension to 10 °C at 0.5 °C/min. Filter under vacuum and wash the filter cake with ice-cold ethanol.

G Start Dissolution in Ethanol (T = 60°C) Cool1 Primary Cooling (0.1°C/min to 45°C) Start->Cool1 Seed Internal Seeding (1-2% w/w) Cool1->Seed Cycle Temperature Cycling (±6°C amplitude, 0.5°C/min) Seed->Cycle Ripen Ostwald Ripening (Dissolution of Fines) Cycle->Ripen Ripen->Cycle Repeat 3x Cool2 Final Progressive Cooling (to 10°C) Ripen->Cool2 Filter Filtration & Drying Cool2->Filter

Workflow: Temperature cycling crystallization of Piperidine-1-carbohydrazide.

Section 3: Troubleshooting FAQs

Q1: Why are my Piperidine-1-carbohydrazide crystals forming as a fine, unfilterable paste? A: This is a classic symptom of rapid supersaturation generation. If your cooling rate is too fast (e.g., >1.0 °C/min) near the cloud point, the system relieves supersaturation via massive secondary nucleation rather than crystal growth. Solution: Implement a progressive (cubic) cooling profile. Keep the cooling rate extremely low (0.05 °C/min) immediately after seeding, and only increase the cooling rate once the total surface area of the crystals is large enough to absorb the precipitating solute[1].

Q2: NMR analysis shows trapped ethanol in my final product. How do I eliminate these liquid inclusions? A: Liquid inclusions occur when the crystal growth rate exceeds the rate at which the solute can perfectly align into the lattice, causing the crystal to grow over pockets of the mother liquor. Solution: Utilize temperature cycling. By heating the suspension by 5–8 °C, you partially dissolve the flawed, rapidly grown outer layers of the crystal (releasing the trapped solvent). The subsequent slow cooling phase allows the lattice to rebuild flawlessly[3].

Q3: Can I use an anti-solvent instead of temperature cooling to speed up the process? A: While anti-solvent crystallization (e.g., adding heptane to the ethanol solution) is faster, it creates localized zones of extreme supersaturation at the injection point. For highly hydrogen-bonded molecules like Piperidine-1-carbohydrazide, this almost guarantees amorphous precipitation or severe agglomeration. If throughput is a concern, rely on optimized temperature cycling, which provides superior control over polymorphic purity and size uniformity[2].

Troubleshooting Issue Issue: High Liquid Inclusions or Fine Powders Detected Check1 Is the initial cooling rate > 0.5°C/min? Issue->Check1 Yes1 Action: Reduce rate to 0.05-0.1°C/min within the MSZW Check1->Yes1 Yes No1 Check seeding strategy and cycling amplitude Check1->No1 No Check2 Are fines persisting after primary nucleation? No1->Check2 Yes2 Action: Increase heating cycle amplitude by +2°C to dissolve fines Check2->Yes2 Yes

Troubleshooting logic tree for resolving liquid inclusions and fines.

Section 4: Quantitative Optimization Data

The table below summarizes the expected morphological and quantitative outcomes when applying different temperature profiles to the crystallization of hydrazine/piperidine derivatives in ethanol. Data demonstrates that temperature cycling yields the optimal balance of crystal size and purity.

Crystallization MethodInitial Cooling RateMedian Crystal Size ( x50​ )Yield (%)Liquid Inclusion Content (%)
Standard Linear Cooling 1.0 °C/min132.4 µm92.1%9.3%
Progressive (Cubic) Cooling 0.05 to 0.5 °C/min157.6 µm90.4%7.1%
Temperature Cycling + Seeding 0.1 °C/min (±6°C cycles)290.3 µm 96.5% < 4.6%

Note: Progressive profiles produce larger crystals than linear profiles but may suffer slight yield drops if the final cooling rate outpaces supersaturation depletion[1]. Temperature cycling combined with seeding maximizes both size and yield while minimizing inclusions[1][3].

References

  • Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides Orient J Chem, 2018. Details the synthesis, grinding techniques, and ethanol recrystallization of piperidine-1-carbohydrazide derivatives. URL:[Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant Semantic Scholar, May 2022. Analyzes the impact of linear versus progressive (cubic) cooling rates on crystal size distribution and yield. URL:[Link]

  • Application of Internal Seeding and Temperature Cycling for Reduction of Liquid Inclusion Organic Process Research & Development (ACS Publications), March 2011. Demonstrates the efficacy of temperature cycling and seeding in reducing solvent inclusions and improving crystal quality. URL:[Link]

  • Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity IIUM Repository, 2009. Highlights the use of temperature cycling to eliminate fine crystals and unwanted polymorphic impurities. URL:[Link]

Sources

Troubleshooting

Piperidine-1-Carbohydrazide Amide Coupling: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Piperidine-1-carbohydrazide (also known as N-aminopiperidine) amide coupling. This hydrazine derivative is a highly valuable building block in the synthesis of peptidomimetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine-1-carbohydrazide (also known as N-aminopiperidine) amide coupling. This hydrazine derivative is a highly valuable building block in the synthesis of peptidomimetics and targeted protein degraders (PROTACs)[1]. However, its unique nucleophilic profile makes it highly susceptible to side reactions when subjected to standard peptide coupling conditions.

This guide provides researchers and drug development professionals with mechanistic insights, root-cause analyses, and validated protocols to resolve common failures such as guanidinylation, over-acylation, and epimerization.

Mechanistic Insights: The Competitive Pathways

Understanding the causality behind experimental failures is the first step in troubleshooting. When coupling piperidine-1-carbohydrazide with a carboxylic acid using uronium-based reagents (e.g., HATU, HBTU), the reaction enters a kinetic race. The desired pathway is the aminolysis of the active ester. However, if activation is slow or the hydrazide is introduced prematurely, the primary amine of the hydrazide will directly attack the coupling reagent, leading to a dead-end "guanidinylation trap"[2].

G Acid Carboxylic Acid + Base OAt O-Acyluronium Intermediate Acid->OAt Activation HATU HATU / HBTU HATU->OAt ActiveEster OAt Active Ester OAt->ActiveEster Fast Rearrangement Product Target Amide ActiveEster->Product Aminolysis Hydrazide Piperidine-1- carbohydrazide Hydrazide->Product Desired Pathway DeadEnd Guanidinylated Hydrazide Hydrazide->DeadEnd Direct Attack on HATU

Competitive pathways in HATU-mediated piperidine-1-carbohydrazide coupling.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a mass shift of +98 Da relative to the hydrazide. What is this, and how do I prevent it? Root Cause: This is the classic "guanidinylation trap"[2]. The free amine of piperidine-1-carbohydrazide has reacted directly with the electrophilic carbon of the uronium coupling reagent (HATU/HBTU) instead of the activated carboxylic acid. This forms a stable tetramethylguanidinium adduct, permanently capping the hydrazide and halting the reaction[2]. Solution:

  • Pre-activation: Do not mix the acid, amine, and HATU simultaneously. Combine the carboxylic acid, HATU, and base (DIPEA) first. Allow 15–30 minutes for the complete formation of the OAt active ester before adding the piperidine-1-carbohydrazide[3].

  • Switch Reagents: If the problem persists, abandon uronium reagents and switch to carbodiimides (EDC/HOBt) or phosphonium reagents (PyBOP), which inherently cannot form guanidinium adducts.

Q2: I am observing "over-acylation" where two equivalents of the carboxylic acid couple to one equivalent of piperidine-1-carbohydrazide. Why does this happen? Root Cause: Unlike standard primary amines, the primary amine of a hydrazide forms an amide (hydrazide derivative) that still possesses a relatively nucleophilic secondary nitrogen. In the presence of excess activated acid or prolonged heating, this secondary nitrogen can undergo a second acylation, forming an undesired diacylhydrazine byproduct[4]. Solution:

  • Strict Stoichiometry: Limit the carboxylic acid and coupling reagent to exactly 1.0 – 1.05 equivalents.

  • Temperature Control: Maintain the reaction at 0°C to room temperature. Avoid heating, which provides the activation energy needed for the second, more sterically hindered acylation.

  • Order of Addition: Add the activated acid dropwise to a solution of the hydrazide to ensure the hydrazide is always in excess relative to the active ester.

Q3: My carboxylic acid is chiral, and I am observing significant epimerization in the final product. What is the root cause? Root Cause: During activation, the intermediate can cyclize into an oxazolone ring. The alpha-proton of the oxazolone is highly acidic and easily abstracted by the tertiary base (e.g., DIPEA), leading to rapid racemization/epimerization before the piperidine-1-carbohydrazide can attack. Solution:

  • Use Additives: Ensure a stoichiometric amount of an epimerization-suppressing additive like HOAt or Oxyma is present. These additives rapidly open the oxazolone ring to form a less-prone-to-epimerization active ester.

  • Acyl Azide Method: For highly sensitive substrates, utilize the acyl azide coupling method. Acyl azides do not form oxazolones and are considered one of the best methods for racemization-free segment condensation (<1% epimerization)[5].

Reagent Selection Matrix

To optimize your coupling, select the reagent system that best balances reactivity with the suppression of side reactions based on your specific substrate.

Coupling SystemYield PotentialGuanidinylation RiskEpimerization RiskOver-Acylation RiskBest Use Case
HATU / DIPEA >90%High (if not pre-activated)ModerateModerateSterically hindered carboxylic acids.
EDC / HOBt 70-85%NoneLowLowStandard couplings; avoiding guanidinylation.
DIC / Oxyma 80-95%NoneVery LowModerateChiral substrates requiring high efficiency.
Acyl Azide (Flow) 85-95%None<1% (Negligible)LowHighly epimerization-prone chiral acids.

Validated Experimental Protocols

Protocol A: Two-Step Pre-Activation Coupling (HATU/DIPEA)

Design Rationale: This protocol isolates the formation of the highly reactive O-acyluronium intermediate from the piperidine-1-carbohydrazide, completely bypassing the guanidinylation trap[2][3]. The self-validating nature of this protocol relies on strict time-gating before the nucleophile is introduced.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Activation (Critical Step): Cool the mixture to 0°C. Add HATU (1.05 eq) in one portion. Stir strictly at 0°C for 15–30 minutes to allow full conversion to the OAt active ester[3]. Do not proceed until this window has elapsed.

  • Coupling: Dissolve piperidine-1-carbohydrazide (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the activated acid solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS until the active ester mass is consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, brine, and dry over Na2SO4 to remove DMF and tetramethylurea byproducts.

Protocol B: Continuous-Flow Acyl Azide Method (For Strict Chiral Integrity)

Design Rationale: Acyl azides are highly chemoselective and maintain chiral integrity, but batch synthesis can be hazardous. Continuous-flow chemistry safely generates the azide in situ for immediate coupling, suppressing both epimerization and over-acylation[5].

  • Pre-requisite: Convert the chiral carboxylic acid to its corresponding methyl ester, then react with hydrazine hydrate to form the intermediate hydrazide[5].

  • Flow Setup: Utilize a standard two-reactor continuous-flow system equipped with cooling capabilities.

  • Azide Generation (Reactor 1): Pump the intermediate hydrazide (in an acidic aqueous solution) and NaNO2 (in water) into Reactor 1 at 0°C. The nitrous acid generated in situ rapidly converts the hydrazide to the acyl azide[5].

  • In-Line Extraction & pH Adjustment: Adjust the stream to a mildly basic pH (~8) to prevent the formation of explosive hydrazoic acid, and extract the acyl azide into an organic phase (e.g., DCM) using an in-line phase separator[5].

  • Coupling (Reactor 2): Introduce the piperidine-1-carbohydrazide stream into the organic acyl azide stream. Pass the combined stream through Reactor 2 with a residence time of 16–32 minutes at room temperature[5].

  • Collection: Collect the effluent in an ice-bath-cooled vessel. This method reliably yields the target piperidine-1-carbohydrazide amide with <1% epimerization[5].

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Piperidine-1-carbohydrazide vs. Morpholine-4-carbohydrazide

As a Senior Application Scientist navigating hit-to-lead optimization and synthetic methodology, the choice of cyclic amine scaffolds is rarely arbitrary. Piperidine-1-carbohydrazide and morpholine-4-carbohydrazide are t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating hit-to-lead optimization and synthetic methodology, the choice of cyclic amine scaffolds is rarely arbitrary. Piperidine-1-carbohydrazide and morpholine-4-carbohydrazide are two widely utilized semicarbazide-type building blocks. While they differ structurally by only a single atom at the 4-position of the ring (a methylene group vs. an oxygen heteroatom), this substitution fundamentally rewires their electronic landscape, nucleophilic reactivity, and downstream pharmacological utility.

This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic causality and validated experimental protocols.

Structural & Electronic Causality

To understand their reactivity, we must analyze the electronic cross-talk between the cyclic amine and the carbohydrazide moiety (–C(=O)NHNH₂). The nucleophilicity of the terminal hydrazine nitrogen is directly modulated by the adjacent carbonyl group, which is in turn influenced by the ring system.

  • Piperidine-1-carbohydrazide: The piperidine ring consists entirely of sp³ carbons, which exert a mild electron-donating inductive effect (+I). This maintains high electron density on the ring nitrogen, allowing it to efficiently delocalize its lone pair into the adjacent carbonyl group. Consequently, the carbonyl carbon is less electrophilic, leaving the terminal hydrazine nitrogen (–NH₂) highly nucleophilic and reactive.

  • Morpholine-4-carbohydrazide: The oxygen atom at the 4-position is highly electronegative, exerting a strong electron-withdrawing inductive effect (–I) through the sigma bond framework. This pulls electron density away from the ring nitrogen, significantly reducing its basicity (parent morpholine pKa ~8.4 vs. piperidine pKa ~11.2)[1]. Because the morpholine nitrogen donates less electron density into the carbonyl, the carbonyl exerts a stronger pull on the adjacent hydrazide nitrogen, ultimately dampening the nucleophilicity of the terminal –NH₂ group.

G A Cyclic Amine Core B Piperidine Ring (-CH2- group) A->B C Morpholine Ring (-O- heteroatom) A->C D Inductive Donation (+I) Maintains e- density on carbonyl B->D E Inductive Withdrawal (-I) Depletes e- density on carbonyl C->E F Higher Terminal -NH2 Nucleophilicity Faster Electrophilic Attack D->F G Lower Terminal -NH2 Nucleophilicity Slower Electrophilic Attack E->G

Caption: Electronic effects of piperidine vs. morpholine rings on carbohydrazide reactivity.

Comparative Physicochemical Data

The structural differences manifest in measurable physicochemical properties that dictate both synthetic handling and biological behavior.

ParameterPiperidine-1-carbohydrazideMorpholine-4-carbohydrazide
Ring Heteroatom Carbon (–CH₂–)Oxygen (–O–)
Electronic Effect on Ring Inductive Donation (+I)Inductive Withdrawal (–I)
Parent Amine pKa ~11.2[1]~8.4[1]
Terminal –NH₂ Nucleophilicity Higher (Faster reaction rates)Lower (Slower reaction rates)
Lipophilicity (clogP impact) Higher (Hydrophobic)Lower (Hydrophilic)
Hydrogen Bonding H-Bond Acceptor (Carbonyl only)Additional H-Bond Acceptor (Ring O)
Pharmacological Implications & Target Engagement

In drug development, substituting piperidine for morpholine is a classic bioisosteric strategy to lower lipophilicity and improve metabolic stability, but it frequently alters target affinity due to the shifts in basicity and spatial geometry.

  • Enzyme Inhibition: Piperidine derivatives consistently outperform morpholine analogs in specific hydrophobic pockets. For instance, in acetylcholinesterase (AChE) inhibition, piperidine rings maintain critical spatial interactions with aromatic residues (e.g., Trp84), whereas morpholine analogs lose these interactions due to altered ring geometry and polarity, resulting in IC₅₀ values that are 3 to 5 times higher[2].

  • Antioxidant & Antinociceptive Activity: In the synthesis of phenoxy acetyl carboxamides, derivatives containing a piperidine ring demonstrated superior DPPH radical scavenging activity compared to their morpholine counterparts. This enhanced antioxidant capacity is directly attributed to the stronger electron-donating ability (+I) of the piperidine scaffold, which facilitates hydrogen/electron donation[3].

  • Antimicrobial Potency: The basicity of the cyclic amine is often crucial for target engagement. Replacing a highly basic piperidine with a less basic morpholine has been shown to drastically diminish antitubercular activity (MIC >512 µg/mL vs. 0.5 µg/mL)[1].

Validated Experimental Methodologies

To empirically validate the reactivity differences between these two scaffolds, the following self-validating protocols are recommended for laboratory execution.

Protocol A: Kinetic Evaluation of Hydrazone Formation

Objective: Quantify the nucleophilic attack rate of the terminal –NH₂ group on a standard electrophile. Self-Validating Mechanism: Utilizes biphenyl as an internal standard to eliminate volumetric errors, and an acidic quench to instantly halt the reaction for precise kinetic snapshots.

  • Preparation: Prepare equimolar solutions (0.1 M) of piperidine-1-carbohydrazide and morpholine-4-carbohydrazide in anhydrous ethanol. Add 0.05 M biphenyl as the internal standard.

  • Initiation: Add 1.0 equivalent of 4-nitrobenzaldehyde to each solution at 25°C under continuous stirring.

  • Kinetic Sampling: At t = 0, 10, 20, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately inject the aliquot into 950 µL of a quenching solution (acetonitrile with 0.1% Trifluoroacetic acid) to protonate the unreacted terminal amine and halt hydrazone formation.

  • Analysis: Analyze via HPLC-UV at 254 nm. Calculate the pseudo-first-order rate constants ( kobs​ ) by plotting the natural log of the remaining aldehyde concentration against time. Expected Result: The piperidine derivative will exhibit a steeper slope (higher kobs​ ) due to superior nucleophilicity.

Workflow Step1 Equimolar Substrate Preparation (+ Internal Standard) Step2 Addition of Electrophile (4-Nitrobenzaldehyde) Step1->Step2 Step3 Kinetic Sampling & Acid Quench (t=0 to 60 min) Step2->Step3 Step4 HPLC-UV Analysis at 254 nm Step3->Step4 Step5 Determine Rate Constant (k) Piperidine vs Morpholine Step4->Step5

Caption: Step-by-step kinetic evaluation workflow for hydrazone formation.

Protocol B: DPPH Radical Scavenging Assay

Objective: Evaluate the electron-donating capacity of the synthesized carbohydrazide derivatives[3]. Self-Validating Mechanism: Incorporates ascorbic acid as a positive control and a solvent blank to establish baseline absorbance and ensure reagent viability.

  • Reagent Preparation: Prepare a 100 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution must exhibit a deep violet color (absorbance max at 517 nm).

  • Incubation: Mix 1 mL of the DPPH working solution with 1 mL of the test compound (piperidine-1-carbohydrazide or morpholine-4-carbohydrazide) at varying concentrations (10–100 µM).

  • Control: Run parallel samples using ascorbic acid (positive control) and pure methanol (blank).

  • Measurement: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity: % Scavenging = [(A_blank - A_sample) / A_blank] × 100. Expected Result: The piperidine derivative will show a higher percentage of scavenging due to its stronger +I effect facilitating electron donation.

Sources

Comparative

HPLC method development and validation for quantifying Piperidine-1-carbohydrazide

An in-depth technical guide to developing and validating an analytical method for Piperidine-1-carbohydrazide , a highly polar hydrazine derivative frequently utilized as a critical intermediate in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing and validating an analytical method for Piperidine-1-carbohydrazide , a highly polar hydrazine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis (such as in PROTACs and peptidomimetics).

This guide objectively compares traditional derivatization-based Reversed-Phase HPLC (RP-HPLC) against modern Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS/MS), providing step-by-step protocols, mechanistic causality, and ICH Q2(R2) compliant validation frameworks.

Mechanistic Analysis: The Analytical Challenge

Piperidine-1-carbohydrazide presents a dual analytical challenge:

  • High Polarity & Basicity: The molecule contains a basic piperidine nitrogen and a highly polar carbohydrazide moiety. In traditional RP-HPLC (C18 columns), highly polar hydrazine derivatives fail to partition into the hydrophobic stationary phase, resulting in elution within the void volume and severe peak shape distortion[1].

  • Lack of a Strong Chromophore: The absence of extended π -conjugation means the molecule exhibits negligible UV absorption above 220 nm. Low-wavelength UV detection is highly susceptible to baseline drift and matrix interference.

To overcome these limitations, analytical scientists must choose between modifying the analyte to fit the column (Derivatization RP-HPLC) or choosing a column that fits the analyte (HILIC/Mixed-Mode).

MethodSelection Start Piperidine-1-carbohydrazide Analysis Polarity High Polarity (Poor C18 Retention) Start->Polarity UV Weak Chromophore (Poor UV Sensitivity) Start->UV RP_HPLC Traditional RP-HPLC with Derivatization Polarity->RP_HPLC Overcome via Hydrophobic Tag HILIC Direct HILIC-MS/MS (Advanced Solution) Polarity->HILIC Direct Retention UV->RP_HPLC Overcome via UV-active Tag UV->HILIC Direct Detection

Workflow comparing RP-HPLC derivatization vs. direct HILIC-MS/MS for polar hydrazines.

Methodological Comparison: Derivatization vs. Direct HILIC

Alternative 1: Pre-Column Derivatization RP-HPLC

This traditional approach utilizes an aldehyde (e.g., 2-hydroxy-1-naphthaldehyde or benzaldehyde) to react with the primary amine of the carbohydrazide group, forming a stable Schiff base (hydrazone)[2].

  • Causality: The addition of the bulky aromatic group simultaneously increases the molecule's hydrophobicity (enabling strong retention on a standard C18 column) and introduces a robust chromophore for UV detection at 254 nm.

The Advanced Solution: Direct HILIC-MS/MS

HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile).

  • Causality: Retention is achieved through the partitioning of the polar analyte between the bulk mobile phase and a water-enriched pseudo-stationary layer immobilized on the column surface. Furthermore, mixed-mode cation-exchange columns can leverage the basic piperidine nitrogen for secondary electrostatic retention[3]. Coupling this with MS/MS bypasses the need for a UV chromophore entirely.

Quantitative Performance Comparison
ParameterPre-Column Derivatization (RP-HPLC-UV)Direct Analysis (HILIC-MS/MS)
Sample Prep Time High (~45-60 mins per batch)Low (<10 mins)
Retention Mechanism Hydrophobic partitioning (C18)Aqueous layer partitioning & Electrostatic
LOD / LOQ ~0.5 ppm / 1.5 ppm~0.01 ppm / 0.05 ppm
Throughput Low (Derivatization bottleneck)High (Direct injection)
Artifact Risk Moderate (Incomplete derivatization)Low

Step-by-Step Experimental Methodologies

Protocol A: Pre-Column Derivatization RP-HPLC-UV[2]

This method is ideal for QA/QC labs lacking LC-MS infrastructure.

  • Reagent Preparation: Dissolve 2-hydroxy-1-naphthaldehyde in HPLC-grade methanol to yield a 10 mM derivatizing solution.

  • Sample Preparation: Accurately weigh and dissolve the Piperidine-1-carbohydrazide sample in methanol/water (50:50, v/v).

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution to a reaction vial. Add 1.0 mL of the derivatizing reagent. Cap tightly, vortex for 10 seconds, and incubate in a water bath at 60°C for 30 minutes to drive the condensation reaction to completion.

  • Quenching & Filtration: Cool the vial to room temperature. Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Run:

    • Column: C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 254 nm.

Protocol B: Direct HILIC-MS/MS Analysis[3]

This method represents the modern gold standard for high-throughput, high-sensitivity quantification.

  • Sample Preparation: Dissolve the sample directly in Acetonitrile/Water (90:10, v/v). Crucial Step: The sample diluent must closely match the high-organic initial mobile phase conditions to prevent peak splitting caused by solvent mismatch.

  • Column Selection: HILIC Amide or Mixed-Mode Cation Exchange column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid to ensure the basic nitrogens are fully protonated).

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Run: Isocratic elution at 85% B for 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for Piperidine-1-carbohydrazide (e.g., [M+H]+ m/z 144 product ions).

Self-Validating System: ICH Q2(R2) Validation Framework

To ensure the HILIC-MS/MS method consistently delivers dependable results, it must be validated according to the ICH Q2(R2) guidelines[4]. A self-validating system incorporates System Suitability Testing (SST) prior to every run, ensuring the instrument meets predefined performance criteria (e.g., tailing factor 1.5, %RSD 2.0%) before sample data is accepted[5].

Validation Phase1 Method Optimization Phase2 System Suitability Testing (SST) Phase1->Phase2 Phase3 ICH Q2(R2) Validation Phase2->Phase3 Spec Specificity Phase3->Spec Acc Accuracy Phase3->Acc Sens LOD / LOQ Phase3->Sens

ICH Q2(R2) analytical method validation lifecycle for self-validating system integrity.

Experimental Validation Data Summary (Representative)

According to ICH Q2(R2), the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[5]. The following table summarizes the experimental validation targets for the HILIC-MS/MS method:

ICH Q2(R2) ParameterExperimental DesignAcceptance CriteriaRepresentative Result
Specificity Inject blank, matrix, and spiked sample.No interfering peaks at tR​ .Passed; Resolution > 2.0
Linearity & Range 5 concentration levels (50% to 150% of target).Correlation coefficient ( R2 ) 0.995. R2 = 0.9992
Accuracy (Recovery) Spike matrix at 3 levels (80%, 100%, 120%).Mean recovery between 95.0% - 105.0%.98.4% - 101.2%
Precision (Repeatability) 6 replicate injections of 100% standard.%RSD 2.0%.%RSD = 0.85%
Robustness Deliberate variation of flow rate ( ± 0.05 mL) and column temp ( ± 5°C).SST criteria must still be met.Stable tR​ and peak area

Conclusion

While pre-column derivatization remains a viable fallback for laboratories restricted to UV detection, the direct HILIC-MS/MS methodology provides superior specificity, throughput, and sensitivity for quantifying Piperidine-1-carbohydrazide. By leveraging orthogonal retention mechanisms (aqueous partitioning and electrostatic interactions) rather than fighting the molecule's inherent polarity, scientists can develop a highly robust, ICH Q2(R2)-compliant analytical procedure.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. URL:[Link]

  • Smolenkov, A. D. "Chromatographic methods of determining hydrazine and its polar derivatives." ResearchGate. URL:[Link]

  • Helix Chromatography. "HPLC Methods for analysis of Hydrazine." HelixChrom. URL: [Link]

Sources

Validation

Comparative Analysis of Piperidine-1-Carbohydrazide and Phenylhydrazine in Synthetic and Medicinal Chemistry

Hydrazine derivatives are indispensable building blocks in synthetic chemistry, yet the selection of a specific hydrazinyl reagent dictates not only the reaction trajectory but also the safety and scalability of the proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Hydrazine derivatives are indispensable building blocks in synthetic chemistry, yet the selection of a specific hydrazinyl reagent dictates not only the reaction trajectory but also the safety and scalability of the process. This guide provides an in-depth comparative analysis of Phenylhydrazine (PHZ) —a classical, highly reactive aryl hydrazine—and Piperidine-1-carbohydrazide (P1C) —a modern, sterically encumbered acyl hydrazide. By evaluating their mechanistic reactivity, toxicological profiles, and applications in advanced drug design, this guide equips researchers with the data necessary for rational reagent selection.

Structural Logic and Mechanistic Reactivity

The fundamental divergence in the synthetic utility of PHZ and P1C stems from their distinct electronic and steric environments.

  • Phenylhydrazine (PHZ): As an aryl hydrazine, the lone pair on the proximal nitrogen is partially delocalized into the aromatic ring. However, the terminal amine remains an unhindered, potent nucleophile. This makes PHZ highly effective for rapid hydrazone formation and subsequent [3,3]-sigmatropic rearrangements. Conversely, its high electron density makes it highly susceptible to auto-oxidation, complicating storage and handling.

  • Piperidine-1-carbohydrazide (P1C): P1C is an acyl hydrazide. The adjacent carbonyl group withdraws electron density, reducing the overall nucleophilicity of the terminal amine compared to PHZ. This necessitates acid catalysis for efficient condensation but provides excellent oxidative stability. Furthermore, the carbohydrazide motif acts as a highly effective bidentate ligand (utilizing both the carbonyl oxygen and the azomethine nitrogen) for transition metals. This property is heavily exploited in the synthesis of bioactive Schiff base complexes[1] and zinc-binding2[2].

Reactivity Carbonyl Carbonyl Compound (Aldehyde/Ketone) PHZ_Hydrazone Phenylhydrazone Intermediate Carbonyl->PHZ_Hydrazone + PHZ (Acid Cat.) P1C_Hydrazone Acylhydrazone / Schiff Base Carbonyl->P1C_Hydrazone + P1C (Acid Cat.) PHZ Phenylhydrazine (PHZ) [Aryl Hydrazine] PHZ->PHZ_Hydrazone P1C Piperidine-1-carbohydrazide (P1C) [Acyl Hydrazide] P1C->P1C_Hydrazone Indole Indole Derivatives (Fischer Synthesis) PHZ_Hydrazone->Indole [3,3]-Sigmatropic Rearrangement MetalComp Bioactive Metal Complexes & HDAC Inhibitors P1C_Hydrazone->MetalComp Metal Chelation or Target Binding

Divergent synthetic pathways of Phenylhydrazine and Piperidine-1-carbohydrazide.

Comparative Physicochemical & Toxicological Data

Property / MetricPhenylhydrazine (PHZ)Piperidine-1-carbohydrazide (P1C)
Structural Class Aryl HydrazineAcyl Hydrazide (Carbohydrazide)
Physical State (RT) Yellowish oily liquid / crystalsSolid (Crystalline powder)
Nucleophilicity High (Unencumbered)Moderate (Electron-withdrawn)
Primary Utility Fischer Indole Synthesis, AssaysHDAC Inhibitors, Metal Ligands
Coordination Chemistry Monodentate (rarely bidentate)Bidentate (O, N donor)[1]
LD50 (Oral, Mouse) 80-188 mg/kg (Base)[3]; 2100 mg/kg (HCl)[4]>2000 mg/kg (Estimated/Analogous)
Toxicity Profile Severe hemolytic anemia, Mutagenic[3]Low systemic toxicity, Mild irritant

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols emphasize the causality behind solvent/reagent choices and integrate real-time, self-validating checkpoints.

Protocol A: Synthesis of Bioactive Schiff Bases via P1C

This protocol is utilized to generate ligands for antimicrobial metal complexation[1] or targeted HDAC-8 inhibition[2].

  • Equimolar Preparation: Dissolve 1.0 eq of P1C and 1.0 eq of the target aldehyde (e.g., 2-hydroxynaphthalen-1-carbaldehyde) in absolute ethanol.

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid protonates the aldehydic oxygen, increasing its electrophilicity without fully protonating the moderately nucleophilic terminal amine of P1C. Ethanol is chosen as it solubilizes both precursors and assists in proton transfer.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 3-4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears.

  • Isolation: Cool the flask to 0°C to induce crystallization. Filter and wash with cold ethanol.

    • Self-Validation: Confirm the product via IR spectroscopy. The broad primary amine doublet (~3300 cm⁻¹) of the starting P1C must vanish, replaced by a sharp C=N imine stretch (~1620 cm⁻¹).

Protocol B: Fischer Indole Core Synthesis via PHZ
  • Hydrazone Formation: React 1.0 eq of PHZ with 1.0 eq of a ketone in glacial acetic acid at room temperature.

  • Sigmatropic Rearrangement: Add a strong acid catalyst (e.g., polyphosphoric acid) and heat to 120°C.

    • Causality: The high temperature and strong acid drive the tautomerization to the enehydrazine, initiating the critical [3,3]-sigmatropic rearrangement that forms the new C-C bond.

  • Cyclization & Aromatization: The intermediate cyclizes, expelling ammonia to yield the indole core.

    • Self-Validation: The evolution of ammonia gas serves as a kinetic indicator of cyclization. Damp red litmus paper held at the condenser outlet will turn blue as the reaction reaches completion.

Toxicological Pathways & Safety Considerations

The synthetic utility of PHZ is heavily counterbalanced by its severe toxicity profile. PHZ is a potent hematotoxin and is classified by NIOSH as a 4[4] with a systemic skin notation (SK: SYS) due to rapid dermal absorption[5].

Mechanistically, PHZ undergoes auto-oxidation and hepatic metabolism to generate reactive oxygen species (ROS). These ROS induce lipid peroxidation and the oxidative degradation of spectrin—a critical membrane skeleton protein in erythrocytes—leading to severe 3[3]. Conversely, P1C lacks the electron-rich aromatic system that drives this rapid auto-oxidation, making it significantly safer for benchtop manipulation and downstream biological assays.

Toxicity PHZ_Exp Phenylhydrazine Exposure (Dermal/Inhalation/Oral) Metabolism Hepatic Metabolism (Ring Hydroxylation) PHZ_Exp->Metabolism ROS Reactive Oxygen Species (ROS) Generation PHZ_Exp->ROS Auto-oxidation Metabolism->ROS LipidPerox Lipid Peroxidation & Spectrin Degradation ROS->LipidPerox Oxidative Stress Hemolysis Erythrocyte Destruction (Hemolytic Anemia) LipidPerox->Hemolysis Membrane Compromise

Phenylhydrazine-induced hemolytic anemia pathway via oxidative stress.

Conclusion

While Phenylhydrazine remains a foundational reagent for classic heterocyclic synthesis, its extreme toxicity and oxidative instability require rigorous safety controls. For modern applications in medicinal chemistry—particularly in the design of metal-chelating antimicrobials and epigenetic modulators (HDAC inhibitors)—Piperidine-1-carbohydrazide offers a superior alternative. Its sterically tuned, electron-withdrawn structure provides excellent oxidative stability, targeted bidentate coordination, and a vastly improved safety profile.

Sources

Comparative

Spectroscopic validation of Piperidine-1-carbohydrazide reaction intermediates

Title: Spectroscopic Validation of Piperidine-1-carbohydrazide Reaction Intermediates: A Comparative Guide for Drug Development Introduction As a Senior Application Scientist, I frequently encounter the challenge of vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of Piperidine-1-carbohydrazide Reaction Intermediates: A Comparative Guide for Drug Development

Introduction As a Senior Application Scientist, I frequently encounter the challenge of validating highly reactive, nitrogen-rich intermediates in complex synthetic pathways. Piperidine-1-carbohydrazide has emerged as a critical building block in modern drug discovery. It serves as a versatile linker in Proteolysis Targeting Chimeras (PROTACs)[1], a precursor for antimicrobial Schiff base metal complexes[2], and a core scaffold for antinociceptive phenoxy acetyl carboxamides[3].

However, the structural proximity of its secondary and primary amines, coupled with the piperidine ring's conformational flexibility, makes the spectroscopic validation of its intermediates complex. This guide provides an objective, data-driven comparison of piperidine-1-carbohydrazide against its classic bioisostere, morpholine-4-carbohydrazide. By detailing the causality behind their distinct spectroscopic signatures, this guide establishes self-validating experimental workflows to ensure absolute scientific integrity in your syntheses.

Mechanistic Workflow & Validation Strategy

The synthesis of targeted therapeutics often requires the functionalization of piperidine-1-carbohydrazide via amidation or condensation. Validating these intermediates requires a multi-modal spectroscopic approach (FTIR, 1 H NMR, 13 C NMR, and HRMS) to ensure complete conversion and regioselectivity.

Workflow Start Precursor: Piperidine + Hydrazine Intermediate Piperidine-1-carbohydrazide Start->Intermediate Hydrazinolysis Branch1 Condensation (Schiff Base Formation) Intermediate->Branch1 Branch2 Amidation (PROTAC Linker Integration) Intermediate->Branch2 Val_IR FTIR: Monitor C=O & C=N Branch1->Val_IR Val_NMR 1H/13C NMR: Ring Proton Shifts Branch1->Val_NMR Val_MS HRMS: Mass Confirmation Branch1->Val_MS Branch2->Val_IR Branch2->Val_NMR Branch2->Val_MS

Synthesis and multi-modal validation workflow for Piperidine-1-carbohydrazide intermediates.

Comparative Spectroscopic Profiling: Piperidine vs. Morpholine

When designing compound libraries, morpholine is frequently utilized as a bioisostere for the piperidine ring to modulate lipophilicity and metabolic stability[3]. The substitution of the C4 methylene group in piperidine with an oxygen atom in morpholine fundamentally alters the electron density of the ring. This inductive electron withdrawal reduces the nucleophilicity of the morpholine-4-carbohydrazide nitrogen and significantly deshields the adjacent equatorial and axial protons, leading to distinct spectroscopic shifts[4].

Table 1: Quantitative Spectroscopic Comparison of Carbohydrazide Intermediates

Spectroscopic ParameterPiperidine-1-carbohydrazide IntermediatesMorpholine-4-carbohydrazide IntermediatesCausality & Interpretation
1 H NMR (Ring -CH 2​
  • N)
δ 3.35 - 3.45 ppm (m, 4H) δ 3.55 - 3.65 ppm (m, 4H)Morpholine's oxygen exerts an inductive (-I) effect, deshielding the adjacent N-CH 2​ protons.
1 H NMR (Ring -CH 2​
  • O/C)
  • δ 1.50 - 1.65 ppm (m, 6H) δ 3.65 - 3.75 ppm (m, 4H)The C4 methylene in piperidine is highly shielded; morpholine's C-O-C protons are heavily deshielded.
    13 C NMR (C=O Amide) δ 158.4 ppm δ 157.8 ppmReduced electron donation from the morpholine ring slightly shields the carbonyl carbon.
    FTIR (C=O Stretch) 1630 - 1650 cm −1 1640 - 1660 cm −1 Morpholine's electronegativity strengthens the C=O bond, shifting the absorption to higher frequencies.
    FTIR (Unique Marker) Strong C-H stretching (~2930 cm −1 )Strong C-O-C asymmetric stretch (~1110 cm −1 )The ether linkage in morpholine provides a definitive diagnostic peak absent in piperidine.

    Self-Validating Experimental Protocols

    To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal analytical checkpoint to prevent the propagation of unreacted precursors.

    Protocol 1: Synthesis and Validation of the Schiff Base Intermediate

    This protocol details the condensation of piperidine-1-carbohydrazide with a substituted benzaldehyde to form an antimicrobial Schiff base[2].

    • Preparation of Reagents: Dissolve 10 mmol of piperidine-1-carbohydrazide in 20 mL of absolute ethanol. In a separate vial, dissolve 10 mmol of 2-hydroxy-3-methoxybenzaldehyde in 10 mL of absolute ethanol.

      • Causality: Absolute ethanol is chosen to prevent the hydrolysis of the highly reactive imine bond formed during the reaction.

    • Condensation Reaction: Add the benzaldehyde solution dropwise to the carbohydrazide solution under continuous stirring at room temperature. Add 2-3 drops of glacial acetic acid as a catalyst.

      • Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the primary amine of the carbohydrazide.

    • Reflux and Monitoring: Reflux the mixture at 80°C for 4-6 hours.

      • Self-Validation Checkpoint (TLC): Monitor the reaction using TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the aldehyde spot (visualized under UV 254 nm) and the carbohydrazide spot (visualized with ninhydrin stain) confirms reaction completion.

    • Isolation and Purification: Cool the mixture to 0°C. Filter the precipitated solid, wash with cold ethanol, and recrystallize from hot ethanol.

    • Spectroscopic Validation:

      • FTIR: Confirm the disappearance of the primary amine N-H doublet (3300-3400 cm −1 ) from the starting carbohydrazide. Confirm the appearance of a sharp, intense C=N (azomethine) stretch at 1610-1620 cm −1 [2].

      • 1 H NMR (400 MHz, DMSO-d6): Verify the presence of the azomethine proton (-CH=N-) as a distinct singlet at δ 8.2 - 8.5 ppm. The piperidine ring protons should integrate perfectly to 10H (m, δ 1.5-3.5 ppm).

    Protocol 2: Amidation for PROTAC Linker Integration

    This protocol outlines the coupling of piperidine-1-carbohydrazide to a carboxylic acid-functionalized E3 ligase ligand[1].

    • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature.

      • Causality: HATU rapidly forms an active OAt ester. DIPEA is a non-nucleophilic base that neutralizes the liberated protons without competing for the electrophile.

    • Coupling: Add 1.1 eq of piperidine-1-carbohydrazide to the activated mixture. Stir for 12 hours under an inert argon atmosphere.

    • Validation:

      • Self-Validation Checkpoint (HRMS): Analyze the crude mixture via LC-MS (ESI). Look for the [M+H]+ peak corresponding to the exact mass of the coupled product. The absence of the [M+H]+=144.1 peak (free piperidine-1-carbohydrazide) indicates complete consumption.

    BioisostereLogic Core Target Scaffold Design Pip Piperidine-1-carbohydrazide (Higher Lipophilicity) Core->Pip Select for CNS penetration Mor Morpholine-4-carbohydrazide (Lower Lipophilicity, H-Bond Acceptor) Core->Mor Select for metabolic stability Pip_NMR 1H NMR: Shielded C4 Protons (~1.5 ppm) Pip->Pip_NMR Pip_IR IR: Strong C-H Stretch Pip->Pip_IR Mor_NMR 1H NMR: Deshielded C-O-C Protons (~3.7 ppm) Mor->Mor_NMR Mor_IR IR: C-O-C Stretch (~1110 cm-1) Mor->Mor_IR

    Logical decision tree for bioisostere selection and their corresponding spectroscopic markers.

    Conclusion

    The successful integration of piperidine-1-carbohydrazide into complex molecular architectures—whether for targeted protein degraders, metal complexes, or novel analgesics—relies entirely on rigorous, causality-driven spectroscopic validation. By understanding the fundamental electronic differences between piperidine and its bioisosteres like morpholine, researchers can confidently assign NMR and FTIR spectra, ensuring the structural integrity of their reaction intermediates and accelerating the drug development pipeline.

    References

    • Ohtaka, H. et al. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles." ACS Publications, 2017.[Link]

    • Sri Shivani College of Pharmacy. "Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy Acetyl Carboxamides." Orient J Chem, 2021. [Link]

    • El Batouti, M. et al. "Facile preparation of the new organic ligands, schiff bases and metal complexes in well." PMC, 2025.[Link]

    • Chelsi M. "Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation." University of Wisconsin–Madison, 2024. [Link]

    Sources

    Validation

    A Comparative Toxicological and Safety Profile: Piperidine-1-carbohydrazide versus Other Hydrazides

    For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the hydrazide functional group is a versatile scaffold, integral to the structure of numerous...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and drug development, the hydrazide functional group is a versatile scaffold, integral to the structure of numerous therapeutic agents.[1][2] However, this functional group is also associated with specific toxicological profiles that warrant careful consideration. This guide provides a comparative analysis of the predicted safety profile of Piperidine-1-carbohydrazide against other well-characterized hydrazides, such as the antitubercular drug isoniazid and the antihypertensive agent hydralazine. Due to the limited direct toxicological data on Piperidine-1-carbohydrazide, this guide synthesizes information on its constituent moieties—piperidine and carbohydrazide—to forecast its potential toxicological properties. This approach, grounded in established toxicological principles, offers a framework for researchers to anticipate and mitigate potential safety concerns in the development of novel hydrazide-containing compounds.

    The Hydrazide Functional Group: A Double-Edged Sword

    Hydrazides are a class of organic compounds characterized by a hydrazine-like functional group (-C(O)NHNH2). Their ability to form stable complexes and participate in various biological reactions has led to their incorporation into a wide range of pharmaceuticals. However, the very reactivity that makes them effective can also be a source of toxicity.

    The metabolism of hydrazides is a key determinant of their toxic potential. Hepatic metabolism, often involving N-acetylation and cytochrome P450-mediated pathways, can lead to the formation of reactive metabolites.[3][4] These metabolites are frequently implicated in the observed toxicities, most notably hepatotoxicity and neurotoxicity.[3][4][5]

    Toxicological Profile of Isoniazid: A Case Study in Hydrazide Toxicity

    Isoniazid (INH) is a cornerstone of tuberculosis treatment, but its use is associated with significant safety concerns, primarily hepatotoxicity and neurotoxicity.[4] Understanding the toxicological profile of INH provides a crucial benchmark for evaluating other hydrazide compounds.

    Mechanism of Isoniazid Toxicity

    The toxicity of isoniazid is intrinsically linked to its metabolism. In the liver, INH is metabolized into several compounds, including acetylhydrazine and hydrazine, which are further processed into reactive intermediates.[3][4] These reactive species can covalently bind to cellular macromolecules, leading to oxidative stress and hepatocellular damage.[4][5]

    A hallmark of acute isoniazid toxicity is the manifestation of seizures.[5][6][7] This neurotoxic effect is attributed to the interaction of isoniazid and its metabolites with pyridoxal-5'-phosphate (the active form of vitamin B6).[5][6][7] By depleting functional vitamin B6, isoniazid inhibits the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an imbalance of excitatory and inhibitory signals in the central nervous system.[6][7]

    Toxicological Profile of Hydralazine

    Hydralazine is a direct-acting vasodilator used in the management of hypertension. While generally considered safe, it can induce a syndrome resembling systemic lupus erythematosus (SLE), particularly in patients who are "slow acetylators".[8] This idiosyncratic reaction is thought to have an immunological basis. Other adverse effects include headache, tachycardia, and palpitations, which are extensions of its vasodilatory action.[9][10] Acute toxicity is characterized by hypotension, tachycardia, and headache.[8][9]

    The Piperidine Moiety: A Separate Toxicological Consideration

    Piperidine is a heterocyclic amine that is a common building block in medicinal chemistry. It is a highly flammable and corrosive substance.[11][12][13][14][15] Acute exposure can cause severe burns to the skin, eyes, and respiratory tract.[12][15][16][17] It is toxic if inhaled, ingested, or absorbed through the skin.[11][12][14][16]

    Predicted Toxicological Profile of Piperidine-1-carbohydrazide

    In the absence of direct experimental data, the toxicological profile of Piperidine-1-carbohydrazide can be predicted by considering the combined properties of its constituent parts: the piperidine ring and the carbohydrazide group.

    • Hepatotoxicity : Given the presence of the hydrazide moiety, there is a potential for hepatotoxicity mediated by the formation of reactive metabolites, similar to isoniazid.

    • Neurotoxicity : The hydrazide component also raises concerns about potential neurotoxicity through interference with vitamin B6 metabolism and subsequent GABA synthesis.

    • Corrosivity and Irritation : The piperidine moiety suggests that Piperidine-1-carbohydrazide may be corrosive or irritating to the skin, eyes, and respiratory tract.

    • Acute Toxicity : The compound may exhibit acute toxicity via oral, dermal, and inhalation routes, reflective of the properties of both piperidine and hydrazides.

    Comparative Toxicity at a Glance

    Toxicological EndpointIsoniazidHydralazinePredicted for Piperidine-1-carbohydrazide
    Primary Toxicity Hepatotoxicity, Neurotoxicity (Seizures)[4][7]Drug-induced Lupus, Hypotension[8][10]Potential for Hepatotoxicity, Neurotoxicity, and Corrosivity
    Mechanism Formation of reactive metabolites, Vitamin B6 depletion[3][5]Immunological, Vasodilation[8]Predicted to involve reactive metabolite formation and piperidine-related corrosivity
    Acute Toxicity (Oral LD50, rat) 133-740 mg/kg (for piperidine)[18]173-187 mg/kg[9]To be determined, but likely to be in the moderately toxic range
    Genotoxicity Some hydrazine derivatives are genotoxic[19][20][21]Limited data, but some hydrazines show genotoxic potential[19][20][21]To be determined, but a potential for genotoxicity exists

    Experimental Protocols for Toxicological Assessment

    For a comprehensive evaluation of the safety profile of Piperidine-1-carbohydrazide, a battery of in vitro and in vivo toxicological studies is essential.

    In Vitro Hepatotoxicity Assay

    Objective: To assess the potential of a test compound to cause liver cell injury.

    Methodology:

    • Cell Culture: Culture primary human hepatocytes or a suitable liver-derived cell line (e.g., HepG2) in appropriate culture medium.

    • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24, 48 hours).

    • Viability Assessment: Measure cell viability using a standard assay, such as the MTT or LDH release assay.

    • Data Analysis: Calculate the IC50 (the concentration that causes 50% inhibition of cell viability) to quantify the cytotoxic potential.

    Hepatocyte Primary Culture/DNA Repair Test for Genotoxicity

    Objective: To evaluate the genotoxic potential of a compound by measuring unscheduled DNA synthesis (UDS) in primary hepatocytes.[19][20][21]

    Methodology:

    • Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice.

    • Cell Culture and Treatment: Culture the hepatocytes and treat them with the test compound in the presence of tritiated thymidine ([³H]TdR).

    • Autoradiography: Fix the cells, apply a nuclear emulsion, and expose for a suitable period.

    • Grain Counting: Count the number of silver grains over the nucleus (indicating UDS) and the cytoplasm (background). A significant increase in net nuclear grains in treated cells compared to controls indicates a positive genotoxic response.

    Visualizing Metabolic Pathways and Toxicity Testing

    cluster_metabolism Hydrazide Metabolism cluster_toxicity Toxicity Hydrazide Hydrazide Compound Metabolite1 Acetylhydrazine Hydrazide->Metabolite1 N-acetyltransferase Metabolite2 Hydrazine Hydrazide->Metabolite2 Hydrolysis Neurotoxicity Neurotoxicity (Seizures) Hydrazide->Neurotoxicity Vitamin B6 Depletion Reactive_Metabolite Reactive Metabolite Metabolite1->Reactive_Metabolite CYP450 Metabolite2->Reactive_Metabolite Hepatotoxicity Hepatotoxicity Reactive_Metabolite->Hepatotoxicity DNA_Damage DNA Damage Reactive_Metabolite->DNA_Damage

    Caption: Metabolic activation of hydrazides leading to toxicity.

    start New Hydrazide Compound in_vitro In Vitro Toxicity Screening (Cytotoxicity, Genotoxicity) start->in_vitro in_vivo_acute Acute In Vivo Toxicity (LD50, single dose) in_vitro->in_vivo_acute Promising Profile in_vivo_repeat Repeat-Dose In Vivo Toxicity (Sub-chronic studies) in_vivo_acute->in_vivo_repeat Acceptable Acute Toxicity safety_assessment Comprehensive Safety Assessment in_vivo_repeat->safety_assessment

    Caption: A tiered workflow for assessing hydrazide toxicity.

    Conclusion

    References

    • Mori, H., et al. (1988). Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary culture/DNA Repair Test Using Rat and Mouse Hepatocytes. Japanese Journal of Cancer Research, 79(2), 204-211. [Link]

    • Mori, H., et al. (1988). Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes. PMC. [Link]

    • LITFL. (2024). Isoniazid toxicity. LITFL. [Link]

    • Wang, P., et al. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384-392. [Link]

    • StatPearls. (2024). Isoniazid Toxicity. StatPearls - NCBI Bookshelf. [Link]

    • WikEM. (2026). Isoniazid toxicity. WikEM. [Link]

    • Mori, H., et al. (1988). Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse. SciSpace. [Link]

    • Medscape. (2024). Isoniazid Toxicity: Background, Pathophysiology, Etiology. Medscape Reference. [Link]

    • FDA. (n.d.). Hydralazine Hydrochloride Injection. accessdata.fda.gov. [Link]

    • Gichner, T., et al. (2000). Maleic hydrazide induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans. Mutagenesis, 15(5), 385-389. [Link]

    • MedCentral. (n.d.). Hydralazine: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

    • Drugs.com. (2025). HydrALAZINE Plus Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

    • APO-HYDRALAZINE Product Monograph. (2025). pdf.hres.ca. [Link]

    • NCBI. (n.d.). TABLE 2-3, Levels of Significant Exposure to Hydrazines - Dermal. NCBI Bookshelf. [Link]

    • Manual for Procurement & Supply of Quality-Assured MNCH Commodities. (n.d.). HYDRALAZINE. . [Link]

    • ATSDR. (n.d.). Hydrazines Tox Profile. atsdr.cdc.gov. [Link]

    • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. jubl.com. [Link]

    • CDC. (n.d.). HYDRAZINES. CDC Stacks. [Link]

    • MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

    • NCBI. (n.d.). TABLE 2-2, Levels of Significant Exposure to Hydrazines - Oral. NCBI Bookshelf. [Link]

    • Scannevin, R. H., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry Letters, 27(24), 5427-5431. [Link]

    • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. chemos.de. [Link]

    • NCBI. (n.d.). HEALTH EFFECTS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

    • Cole-Parmer. (2005). Material Safety Data Sheet - Piperidine, 99%. coleparmer.com. [Link]

    • Frontiers. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. [Link]

    • Government of British Columbia. (2012). PESTICIDE TOXICITY TABLE. gov.bc.ca. [Link]

    • NCBI. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]

    • NICNAS. (2016). Piperidine: Human health tier II assessment. nicnas.gov.au. [Link]

    • ILO and WHO. (2021). ICSC 0317 - PIPERIDINE. inchem.org. [Link]

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    Safety & Regulatory Compliance

    Handling

    Personal protective equipment for handling Piperidine-1-carbohydrazide

    As a Senior Application Scientist, I understand that integrating novel building blocks like Piperidine-1-carbohydrazide (CAS: 107235-95-0) into your synthetic pipelines requires more than just a basic safety data sheet....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that integrating novel building blocks like Piperidine-1-carbohydrazide (CAS: 107235-95-0) into your synthetic pipelines requires more than just a basic safety data sheet. Whether you are synthesizing heterobifunctional compounds for targeted protein degradation (such as PROTACs)[1] or developing novel transition metal complexes[2], operational success depends on a deep understanding of the chemical's reactivity and the corresponding safety logistics.

    This guide provides a self-validating, step-by-step operational plan designed to protect your team, ensure experimental integrity, and streamline your laboratory workflows.

    Chemical Profile and Mechanistic Hazard Analysis

    Piperidine-1-carbohydrazide features a terminal hydrazide group attached to a piperidine ring. The unshared electron pairs on the nitrogen atoms make this compound an exceptional nucleophile. While this nucleophilicity is highly desirable for condensation reactions with aldehydes[2], it is also the root cause of its primary health hazards.

    The Causality of the Hazard: Because it is a strong nucleophile, Piperidine-1-carbohydrazide can readily react with electrophilic sites on biological macromolecules—specifically proteins and lipids in the skin, eyes, and respiratory tract. This interaction disrupts cellular membranes and leads to localized inflammation. Consequently, the compound is classified under the Globally Harmonized System (GHS) as a severe irritant[3]. Furthermore, as a fine crystalline powder, it poses a high risk of aerosolization, meaning inhalation exposure is a critical logistical concern.

    Quantitative Hazard Data and PPE Matrix

    To effectively mitigate these risks, your protective strategy must be directly correlated to the compound's physicochemical properties. Below is the quantitative hazard profile and the mandatory Personal Protective Equipment (PPE) matrix required for safe handling.

    Table 1: Chemical and Hazard Profile

    Property Specification Operational Implication
    CAS Number 107235-95-0 Use for strict inventory tracking and waste segregation[4].
    Molecular Formula C6H13N3O High nitrogen content dictates reactivity and quenching protocols.
    Physical State Solid (Powder) High risk of aerosolization; mandates local exhaust ventilation.

    | GHS Hazard Codes | H315, H319, H335 | Causes skin, eye, and respiratory irritation[3]. |

    Table 2: Mandatory PPE Matrix

    PPE Category Specification Mechanistic Justification
    Eye Protection ANSI Z87.1 Safety Goggles Prevents ocular exposure to airborne dust (H319). Safety glasses with side shields are insufficient for fine powders.
    Hand Protection Double Nitrile Gloves (≥5 mil) Protects against dermal absorption (H315). Double gloving prevents solvent-mediated permeation if the powder is dissolved in organic solvents (e.g., DMF, DCM).
    Body Protection Flame-resistant Lab Coat Minimizes skin contact. Must be fully buttoned with cuffs tucked into the outer glove layer.

    | Respiratory | N95/P100 Particulate Respirator | Required only if weighing outside a certified fume hood. Inside a functioning hood, standard engineering controls suffice (H335). |

    Standard Operating Procedures (SOPs)

    Every protocol in your laboratory must be a self-validating system. The following methodologies ensure that each step contains an inherent safety check before proceeding to the next.

    Protocol A: Safe Dispensing and Reaction Setup
    • Engineering Control Verification: Before opening the reagent bottle, verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue strip to confirm inward airflow.

    • PPE Donning: Equip safety goggles, lab coat, and double nitrile gloves.

    • Static Mitigation: Hydrazide powders can hold static charges, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat and the analytical balance with an anti-static cloth.

    • Dispensing: Using a grounded or anti-static spatula, carefully transfer the Piperidine-1-carbohydrazide into the tared receptacle. Keep the reagent bottle as close to the weighing boat as possible to minimize the transfer distance.

    • Sealing: Cap the reagent bottle immediately. If the compound is to be transported to another hood, seal the weighing boat inside a secondary containment vessel (e.g., a larger, lidded plastic container) before moving it.

    Protocol B: Spill Response and Hydrazide Waste Quenching

    Hydrazide derivatives must not be mixed with strong oxidizers or concentrated acids in standard waste carboys, as this can lead to exothermic reactions or the release of toxic gases.

    • Spill Isolation: If a dry spill occurs, do not sweep it, as this will aerosolize the powder. Instead, cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust.

    • Collection: Carefully scoop the damp towels and powder using a plastic dustpan. Place the materials into a dedicated, clearly labeled solid waste container.

    • Surface Decontamination: Wash the affected area with a dilute bleach solution (sodium hypochlorite). The mild oxidizer will quench residual hydrazide traces by converting them into inert nitrogen gas and corresponding carboxylic derivatives. Validation: The absence of a chemical odor and a clean pH swab of the surface confirms decontamination.

    • Waste Segregation: Liquid waste containing Piperidine-1-carbohydrazide must be collected in a dedicated "Amine/Hydrazide Waste" carboy. Never combine this with heavy metal waste or nitric acid.

    Operational Safety Workflow

    The following diagram maps the logical progression of handling Piperidine-1-carbohydrazide, ensuring that safety checks are integrated directly into the experimental workflow.

    PiperidineSafety Risk 1. Risk Assessment Identify H315, H319, H335 PPE 2. PPE Donning Goggles, Nitrile, Lab Coat Risk->PPE Hood 3. Engineering Controls Verify Fume Hood Draft PPE->Hood Weigh 4. Dispensing Anti-static Weighing Hood->Weigh React 5. Reaction Setup (e.g., Condensation) Weigh->React Spill Spill Event? React->Spill Clean Decontamination Dilute Bleach Quench Spill->Clean Yes Waste 6. Waste Segregation Amine/Hydrazide Carboy Spill->Waste No Clean->Waste End 7. Safe Disposal & PPE Doffing Waste->End

    Fig 1: Standard operating procedure workflow for handling Piperidine-1-carbohydrazide safely.

    References

    • NextSDS. "1-Piperidinecarboxylicacid,hydrazide(9CI) — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

    • Google Patents. "WO2025235797A1 - Potent asgpr-binding heterobifunctional compounds comprising antibodies for the degradation of targeted proteins." WIPO.
    • Shri Shivaji College Of Arts, Commerce & Science. "Altmetric Analysis of Scholarly Articles... piperidine-1-carbohydrazide and its metal complexes." DESIDOC Journal of Library and Information Technology. Available at: [Link]

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